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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to rac 7,14-Dihydroxy Efavirenz-d4: Structure, Properties, and Application

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of rac 7,14-dihydroxy efavirenz-d4, a deuterated metabolite of the non-nucleoside reverse transcripta...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of rac 7,14-dihydroxy efavirenz-d4, a deuterated metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI), efavirenz. Efavirenz is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. Understanding its metabolic fate is crucial for optimizing therapeutic efficacy and minimizing adverse effects. This document delves into the chemical structure, physicochemical properties, and the pivotal role of rac 7,14-dihydroxy efavirenz-d4 as an internal standard in bioanalytical method development.

Introduction: The Significance of Efavirenz Metabolism and Deuterated Analogs

Efavirenz undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2] The primary routes of metabolism involve hydroxylation at various positions on the molecule, followed by glucuronidation for excretion.[2][3] Key metabolites include 7-hydroxy, 8-hydroxy, and 8,14-dihydroxyefavirenz.[4] The formation rates and concentrations of these metabolites can vary significantly among individuals due to genetic polymorphisms in metabolic enzymes like CYP2B6.[1]

To accurately quantify efavirenz and its metabolites in biological matrices—a critical aspect of pharmacokinetic and pharmacodynamic studies—stable isotope-labeled internal standards are indispensable.[5][6] Deuterated compounds, such as rac 7,14-dihydroxy efavirenz-d4, are the gold standard for quantitative mass spectrometry.[6] Their near-identical chemical and physical properties to the unlabeled analyte ensure they co-elute chromatographically and experience similar ionization and matrix effects, thereby correcting for variations during sample preparation and analysis.[5][7]

Chemical Structure and Physicochemical Properties

The chemical structure of rac 7,14-dihydroxy efavirenz-d4 is characterized by the efavirenz core with hydroxyl groups at the 7 and 14 positions and four deuterium atoms on the cyclopropyl ring.

Table 1: Physicochemical Properties of rac 7,14-Dihydroxy Efavirenz-d4

PropertyValueSource
Molecular Formula C₁₄D₄H₅ClF₃NO₄[8][9]
Molecular Weight 351.70 g/mol [8][10]
Unlabeled CAS Number 1702668-54-9[8][9]
Appearance Neat (as per supplier)[9]
Storage Temperature 2-8°C[11]
InChI InChI=1S/C14H9ClF3NO4/c15-8-5-7-9(6-10(8)20)19-11(21)23-13(7,14(16,17)18)4-3-12(22)1-2-12/h5-6,20,22H,1-2H2,(H,19,21)/i1D2,2D2[9]
SMILES [2H]C1([2H])C([2H])([2H])C1(O)C#CC2(OC(=O)Nc3cc(O)c(Cl)cc23)C(F)(F)F[9]

Synthesis and Isotopic Labeling

The synthesis of rac 7,14-dihydroxy efavirenz-d4 is a multi-step process that typically involves the introduction of deuterium atoms at a late stage. While specific proprietary synthesis routes are not publicly detailed, a general approach can be inferred from the synthesis of efavirenz and its metabolites, as well as standard deuteration techniques.[12][13]

A plausible synthetic strategy would involve the preparation of a deuterated cyclopropylacetylene intermediate, which is then coupled with the benzoxazinone core of efavirenz. Subsequent hydroxylation at the 7 and 14 positions would yield the final product. Biotransformation using microbial systems can also be a viable method for producing specific hydroxylated metabolites.[13]

The placement of deuterium on the cyclopropyl ring is strategic. This position is not readily exchangeable with protons from the solvent, ensuring the isotopic label's stability throughout the analytical process.[14]

Role in Bioanalytical Methods: A Workflow Perspective

The primary application of rac 7,14-dihydroxy efavirenz-d4 is as an internal standard for the quantification of 7,14-dihydroxy efavirenz in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantitative Analysis of 7,14-Dihydroxy Efavirenz in Human Plasma

This protocol outlines a general procedure for the use of rac 7,14-dihydroxy efavirenz-d4 as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of rac 7,14-dihydroxy efavirenz-d4 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
  • Prepare a working internal standard solution by diluting the stock solution to a final concentration of 100 ng/mL.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma sample, add 20 µL of the working internal standard solution.
  • Vortex briefly to mix.
  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of water with 0.1% formic acid and acetonitrile.
  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
  • Monitor a specific precursor-to-product ion transition for 7,14-dihydroxy efavirenz.
  • Monitor the corresponding mass-shifted transition for rac 7,14-dihydroxy efavirenz-d4.

4. Quantification:

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
  • Determine the concentration of 7,14-dihydroxy efavirenz in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow Diagram

G p Plasma Sample is Add rac 7,14-dihydroxy efavirenz-d4 (IS) p->is ppt Protein Precipitation (Acetonitrile) is->ppt cent Centrifugation ppt->cent evap Evaporation cent->evap recon Reconstitution evap->recon lc HPLC Separation (C18 Column) recon->lc ms Mass Spectrometry (MRM Detection) lc->ms ratio Calculate Peak Area Ratio (Analyte / IS) ms->ratio cal Calibration Curve ratio->cal conc Determine Concentration cal->conc

Caption: Workflow for the quantification of 7,14-dihydroxy efavirenz using a deuterated internal standard.

Conclusion

rac 7,14-Dihydroxy efavirenz-d4 is a vital tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS assays enables the accurate and precise quantification of the corresponding efavirenz metabolite. This, in turn, facilitates a deeper understanding of efavirenz's metabolic profile, inter-individual variability, and its implications for therapeutic drug monitoring and personalized medicine. The principles and methodologies described in this guide underscore the importance of stable isotope-labeled compounds in modern bioanalysis.

References

  • Ward, B. A., Gorski, J. C., Jones, D. R., Hall, S. D., Flockhart, D. A., & Desta, Z. (2003). The Efavirenz-M1 Metabolite is a Major Circulating Metabolite and is formed by Cytochrome P450 2B6. Journal of Pharmacology and Experimental Therapeutics, 307(3), 1239-1247.
  • Mutlib, A. E., Chen, H., Nemeth, G. A., Markwalder, J. A., Seitz, S. P., & Gan, L. S. (1999). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Drug Metabolism and Disposition, 27(12), 1319-1333.
  • Desta, Z., Ghotbi, R., & Flockhart, D. A. (2007). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition, 35(7), 1224-1232.
  • PharmGKB. Efavirenz Pathway, Pharmacokinetics. [Link]

  • AptoChem. Deuterated internal standards and bioanalysis. [Link]

  • PubChem. 8,14-Dihydroxyefavirenz. [Link]

  • Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

  • Resolve Mass. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Ogburn, E. T., Jones, D. R., Desta, Z., & Hall, S. D. (2010). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition, 38(3), 406-410.
  • Tucker, T. J., et al. (2001). Synthesis and biological activities of potential metabolites of the non-nucleoside reverse transcriptase inhibitor efavirenz. Bioorganic & Medicinal Chemistry Letters, 11(5), 629-632.
  • NextSDS. RAC EFAVIRENZ-D4 — Chemical Substance Information. [Link]

  • Hypha Discovery. Synthesis of deuterated metabolites. [Link]

  • Bio-Bytedance. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? [Link]

  • Giraud, A., et al. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. Chemical Science, 12(30), 10243-10249.
  • Macmillan Group. Applications and Synthesis of Deuterium-Labeled Compounds. [Link]

Sources

Exploratory

Introduction: The Context of Efavirenz Metabolism and Bioanalysis

An In-Depth Technical Guide to rac 7,14-Dihydroxy Efavirenz-d4: Properties and Analytical Applications This technical guide provides a comprehensive overview of rac 7,14-dihydroxy efavirenz-d4, focusing on its physicoche...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to rac 7,14-Dihydroxy Efavirenz-d4: Properties and Analytical Applications

This technical guide provides a comprehensive overview of rac 7,14-dihydroxy efavirenz-d4, focusing on its physicochemical properties and its critical role in the bioanalysis of efavirenz metabolites. Designed for researchers, analytical chemists, and drug metabolism scientists, this document elucidates the rationale behind its use as a stable isotope-labeled internal standard and offers detailed methodologies for its application in quantitative mass spectrometry.

Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone in the treatment of HIV-1 infection.[1] Its clinical efficacy and potential for central nervous system side effects are closely linked to plasma concentrations, which exhibit significant inter-individual variability.[2] This variability is largely driven by the metabolism of efavirenz, which is primarily mediated by the cytochrome P450 enzyme system, particularly CYP2B6 and CYP3A4.[1]

The primary metabolic pathways involve hydroxylation to form active metabolites such as 7-hydroxyefavirenz and 8-hydroxyefavirenz.[3] These can undergo further oxidation to form dihydroxylated secondary metabolites.[3] One such metabolite is 7,14-dihydroxyefavirenz, formed by hydroxylation on both the aromatic ring and the cyclopropyl group.[4] Accurate quantification of these metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the complete metabolic profile of efavirenz.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such quantification due to its high sensitivity and selectivity.[2][5] The accuracy of LC-MS/MS, however, can be compromised by variations in sample preparation and matrix effects.[5] The use of a stable isotope-labeled internal standard (SIL-IS), which is chemically identical to the analyte but has a different mass, is the most robust method to correct for these variabilities.[2] rac 7,14-Dihydroxy efavirenz-d4 is the SIL-IS designed for the precise quantification of the corresponding non-labeled metabolite.

Core Physicochemical Properties

The fundamental properties of rac 7,14-dihydroxy efavirenz-d4 are summarized below. These values are essential for mass spectrometer configuration and data analysis.

PropertyValueSource(s)
Molecular Formula C₁₄D₄H₅ClF₃NO₄[6][7]
Molecular Weight 351.70 g/mol [8]
Alternate Molecular Weight 351.698 g/mol [6][7]
Exact Mass 351.042 Da[6]

Molecular Structure and Identification

The chemical structure of rac 7,14-dihydroxy efavirenz-d4 is critical to understanding its function. The deuterium atoms are located on the cyclopropyl ring, providing a stable mass shift without significantly altering the molecule's chemical properties.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A 1. Plasma Sample (Unknown Analyte Conc.) B 2. Spike with IS (Known Conc. of d4-Metabolite) A->B C 3. Protein Precipitation (e.g., Acetonitrile) B->C D 4. Centrifuge & Collect Supernatant C->D E 5. Inject Supernatant onto LC Column D->E F 6. Chromatographic Separation E->F G 7. ESI-MS/MS Detection (MRM Mode) F->G H 8. Integrate Peak Areas (Analyte & IS) G->H I 9. Calculate Peak Area Ratio H->I J 10. Quantify vs. Calibration Curve I->J

Sources

Foundational

metabolic pathway of efavirenz to 7,14-dihydroxy efavirenz

An In-Depth Technical Guide to the Metabolic Pathway of Efavirenz to its Dihydroxylated Metabolites: Enzymology, Pharmacogenetics, and Bioanalytical Methodologies Introduction Efavirenz (EFV) is a non-nucleoside reverse...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Metabolic Pathway of Efavirenz to its Dihydroxylated Metabolites: Enzymology, Pharmacogenetics, and Bioanalytical Methodologies

Introduction

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has long been a component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection.[1][2] Its clinical utility, however, is marked by substantial interindividual variability in plasma concentrations, which can significantly impact both therapeutic efficacy and the incidence of adverse effects, particularly those affecting the central nervous system (CNS).[1][3][4] This variability is primarily dictated by the complexity of its metabolic clearance, a multi-step process involving sequential oxidative reactions followed by conjugation.

A comprehensive understanding of these metabolic pathways is paramount for drug development professionals and researchers aiming to optimize antiretroviral therapy and mitigate patient risk. This guide provides a detailed technical overview of the enzymatic journey of efavirenz to its dihydroxylated metabolites, with a specific focus on the formation of 8,14-dihydroxyefavirenz. We will delve into the key enzymes, the influence of pharmacogenetics, the rationale behind established experimental protocols, and the bioanalytical techniques required for robust characterization.

Part 1: The Core Metabolic Pathway: A Step-by-Step Enzymatic Journey

The biotransformation of efavirenz is a sequential process initiated by Phase I oxidation, primarily hydroxylation, followed by further oxidation and subsequent Phase II conjugation for excretion.

Primary Hydroxylation: The Initial Oxidative Steps

The metabolic journey begins with the hydroxylation of the parent efavirenz molecule at two principal sites, creating two primary metabolites:

  • 8-hydroxyefavirenz (8-OH-EFV): This is the major metabolic route, accounting for the vast majority of efavirenz clearance.[3][4][5] The formation of 8-OH-EFV is predominantly catalyzed by the highly polymorphic enzyme Cytochrome P450 2B6 (CYP2B6) .[6][7][8] While CYP2B6 is the main catalyst, minor contributions to 8-hydroxylation have also been attributed to CYP2A6, CYP3A4, and CYP1A2.[1][5] It is noteworthy that CYP2B6 exhibits significant stereoselectivity, preferentially metabolizing the pharmacologically active S-enantiomer of efavirenz.[6]

  • 7-hydroxyefavirenz (7-OH-EFV): This is a minor pathway, responsible for approximately 22.5% of the overall primary metabolism in vitro.[9][10] Kinetic and inhibition studies have definitively identified Cytochrome P450 2A6 (CYP2A6) as the principal enzyme responsible for 7-hydroxylation.[3][6][9]

Secondary Hydroxylation: Formation of Dihydroxylated Metabolites

Following primary hydroxylation, the monohydroxylated metabolites can undergo a second oxidation step to form dihydroxylated species. The most significant of these is 8,14-dihydroxyefavirenz.

  • 8,14-dihydroxyefavirenz: This secondary metabolite is formed from the further hydroxylation of 8-OH-EFV.[6][11] The same enzyme responsible for the primary step, CYP2B6 , is also the major catalyst for this secondary 14-hydroxylation reaction.[3][5][6][8] Other dihydroxylated metabolites, such as 7,8-dihydroxyefavirenz, have also been reported as secondary products.[6]

An interesting mechanistic complexity arises from conflicting in vitro and in vivo observations. While 8,14-dihydroxyefavirenz is detected in patient plasma samples, some in vitro studies using human liver microsomes failed to detect its formation when 8-OH-EFV was used as the substrate.[9][10] This has led to the hypothesis that, in vivo, 8-OH-EFV may first undergo conjugation (e.g., glucuronidation or sulfation), and this conjugated form serves as the actual substrate for the subsequent CYP2B6-mediated 14-hydroxylation.[9][10]

Phase II Conjugation: The Final Excretion Pathway

The hydroxylated metabolites, including 7-OH-EFV, 8-OH-EFV, and 8,14-dihydroxyefavirenz, are rendered more water-soluble for urinary excretion through conjugation with glucuronic acid. This reaction is catalyzed by various UDP-glucuronosyltransferase (UGT) enzymes.[3][5] While the hydroxylated metabolites are substrates for several UGTs, a minor pathway also exists for the direct N-glucuronidation of the parent efavirenz molecule, primarily mediated by UGT2B7.[3][12]

Diagram of the Efavirenz Metabolic Pathway

Efavirenz_Metabolism cluster_primary Primary Hydroxylation (Phase I) cluster_secondary Secondary Hydroxylation (Phase I) cluster_phase2 Conjugation (Phase II) EFV Efavirenz H7_OH_EFV 7-Hydroxyefavirenz (Minor) EFV->H7_OH_EFV CYP2A6 (Major) H8_OH_EFV 8-Hydroxyefavirenz (Major) EFV->H8_OH_EFV CYP2B6 (Major) CYP2A6, CYP3A4 (Minor) Glucuronides Glucuronide & Sulfate Conjugates H7_OH_EFV->Glucuronides UGTs H8_14_diOH_EFV 8,14-Dihydroxyefavirenz H8_OH_EFV->H8_14_diOH_EFV CYP2B6 H8_OH_EFV->Glucuronides UGTs H8_14_diOH_EFV->Glucuronides UGTs Excretion Urinary Excretion Glucuronides->Excretion

Caption: Metabolic pathway of efavirenz hydroxylation and conjugation.

Part 2: The "Why"—Causality in Experimental Design

The elucidation of this complex pathway relies on a strategic selection of experimental systems. The choice of model is not arbitrary; it is a deliberate decision to answer specific mechanistic questions.

Choosing the Right Model: In Vitro Systems
  • Human Liver Microsomes (HLMs): The initial and most physiologically relevant in vitro tool is the HLM preparation. HLMs are vesicles of the endoplasmic reticulum isolated from human liver tissue, containing a rich complement of drug-metabolizing enzymes, most notably the CYPs and UGTs.[9][13] Causality: Using HLMs allows researchers to observe the integrated metabolic capacity of the liver. The significant (up to 31-fold) variation in the rate of 8-hydroxyefavirenz formation across HLM samples from different donors was a critical early finding.[9] This variability strongly implicated the involvement of a polymorphic enzyme, directing subsequent research toward pharmacogenetics.

The Pharmacogenetic Dimension: Impact of CYP2B6 Polymorphisms

The profound interindividual variability in efavirenz plasma levels is largely explained by genetic polymorphisms in the CYP2B6 gene.[1][4] Understanding these genetic variants is crucial for predicting metabolic phenotype and personalizing therapy.

  • Key Functional Alleles: Certain single nucleotide polymorphisms (SNPs) in the CYP2B6 gene result in amino acid changes that decrease or abolish enzyme activity. The most studied of these include:

    • CYP2B6*6 (516G>T, rs3745274): Leads to a Q172H substitution and is associated with decreased enzyme expression and activity.[14]

    • CYP2B6*18 (983T>C, rs28399491): Leads to an I328T substitution and results in a loss of function.[6]

  • Metabolic Phenotypes: Based on their combination of CYP2B6 alleles, individuals can be classified into metabolic phenotypes:

    • Normal Metabolizers (e.g., 1/1): Have fully functional enzyme activity.

    • Intermediate Metabolizers (e.g., 1/6): Have reduced enzyme activity.

    • Poor Metabolizers (e.g., 6/6): Have significantly reduced or no enzyme activity.[1]

  • Clinical Causality: Individuals classified as poor metabolizers exhibit markedly reduced clearance of efavirenz. This leads to significantly higher plasma drug concentrations from a standard dose, which increases the risk of CNS toxicity and treatment discontinuation.[1] In these individuals, minor metabolic pathways, such as those mediated by CYP2A6 and UGT2B7, play a more prominent role in overall drug clearance.[12][15]

Table 1: Selected CYP2B6 Alleles and Their Functional Impact on Efavirenz Metabolism

AlleleKey Polymorphism(s)Functional ConsequenceImpact on Efavirenz Metabolism
CYP2B61 Wild-typeNormal enzyme functionNormal metabolizer; reference activity
CYP2B64 785A>GIncreased enzyme functionIncreased metabolism; lower exposure
CYP2B66 516G>T, 785A>GDecreased protein expression and activityDecreased metabolism; higher exposure
CYP2B69 516G>TDecreased activityDecreased metabolism; higher exposure
CYP2B6*18 983T>CLoss of functionMarkedly decreased metabolism; high exposure

Part 3: Protocols and Methodologies—A Self-Validating System

To ensure data integrity and reproducibility, well-defined and validated protocols are essential. The following sections describe standard methodologies for investigating the efavirenz metabolic pathway.

Experimental Workflow for In Vitro Metabolism Studies

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis IncubationMix Prepare Incubation Mix: - HLMs or rhCYP - Buffer (pH 7.4) - Efavirenz Substrate Preincubation Pre-incubate (37°C) IncubationMix->Preincubation Initiation Initiate Reaction: Add NADPH-regenerating system Preincubation->Initiation Incubation Incubate (e.g., 10-30 min, 37°C) Initiation->Incubation Termination Terminate Reaction: Add cold acetonitrile + Internal Std. Incubation->Termination Centrifugation Vortex & Centrifuge (Protein Precipitation) Termination->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing: Quantification & Identification LCMS->Data

Caption: Standard workflow for in vitro efavirenz metabolism assays.

Protocol 1: In Vitro Metabolism in Human Liver Microsomes

This protocol describes a typical experiment to determine the rate of metabolite formation.

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

    • Prepare stock solutions of efavirenz and certified reference standards for metabolites (7-OH-EFV, 8-OH-EFV, 8,14-diOH-EFV) in methanol or DMSO.

    • Prepare an internal standard (IS) solution (e.g., nevirapine) in methanol.[9]

  • Incubation Setup (Self-Validating System):

    • In a microcentrifuge tube, combine pooled HLMs (final protein concentration ~0.25 mg/mL) and phosphate buffer.[9]

    • Add efavirenz to achieve the desired final concentration (for kinetic studies, a range such as 1–150 µM is used).[9]

    • Include control incubations: a negative control without the NADPH-regenerating system (validates that metabolism is NADPH-dependent) and a control without substrate (validates no interference).

  • Reaction:

    • Pre-incubate the HLM and substrate mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding a pre-warmed aliquot of the NADPH-regenerating system.

    • Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.

  • Termination and Sample Processing:

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The organic solvent precipitates the microsomal proteins.

    • Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

Protocol 2: Metabolite Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the gold standard for its sensitivity and specificity in quantifying drug metabolites.[9][16]

  • Chromatographic Separation:

    • HPLC System: A standard HPLC or UPLC system.

    • Column: A reverse-phase C18 column (e.g., 100 x 2 mm, 3 µm particle size) is typically effective.[9]

    • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier (e.g., 0.1% formic acid).[9]

    • Flow Rate: A typical flow rate is 0.15-0.40 mL/min.

  • Mass Spectrometric Detection:

    • Instrument: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI), often operated in negative ion mode for efavirenz and its hydroxylated metabolites, which readily form [M-H]⁻ ions.[9]

    • Detection Mode: Multiple Reaction Monitoring (MRM). This highly specific mode involves monitoring a predefined fragmentation of a parent ion into a product ion. For each analyte, at least two transitions (a "quantifier" for measurement and a "qualifier" for identity confirmation) should be monitored.

  • Data Analysis and Validation:

    • A calibration curve is constructed by analyzing known concentrations of the certified metabolite reference standards.

    • The peak area ratio of the analyte to the internal standard is plotted against concentration.

    • The concentration of metabolites in the experimental samples is determined by interpolating their peak area ratios from the calibration curve.

Table 2: Example MRM Transitions for LC-MS/MS Analysis (Negative Ion Mode)

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)
Efavirenz (EFV)314.0244.069.0
7-Hydroxyefavirenz330.0260.0242.0
8-Hydroxyefavirenz330.0260.0242.0
8,14-Dihydroxyefavirenz346.0276.0258.0
Internal Standard (e.g., Nevirapine)265.1 (Positive Mode)226.1 (Positive Mode)198.1 (Positive Mode)
Note: Parent and daughter ions are the same for 7- and 8-hydroxyefavirenz, requiring chromatographic separation for distinction.[9] Internal standard may be run in positive mode.

Conclusion

The metabolic pathway of efavirenz to its dihydroxylated metabolites is a complex, sequential process critically governed by the function of cytochrome P450 enzymes, particularly the highly polymorphic CYP2B6. This enzyme's dominant role in both the primary 8-hydroxylation and the secondary 14-hydroxylation steps makes its genetic status the single most important determinant of efavirenz pharmacokinetic variability.

For researchers and drug development professionals, a thorough understanding of this pathway, supported by robust in vitro models and validated bioanalytical methodologies, is essential. It provides the mechanistic basis for the observed clinical variability in drug response and toxicity. The insights gained from studying the enzymology and pharmacogenetics of efavirenz metabolism are fundamental to the ongoing effort to personalize antiretroviral therapy, ensuring that treatment regimens are optimized for both maximum efficacy and patient safety. Further investigation into the in vivo biotransformation of conjugated intermediates will continue to refine our understanding of this critical drug disposition pathway.

References

  • Hofmann, A. H., Ramirez, J., & Bumpus, N. N. (2019). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition, 47(12), 1472–1480. [Link]

  • Hofmann, A. H., Ramirez, J., & Bumpus, N. N. (2019). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition. [Link]

  • di Iulio, J., Giraud, C., Desta, Z., et al. (2010). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition, 38(7), 1218–1229. [Link]

  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., et al. (2021). Efavirenz Pathway, Pharmacokinetics. PharmGKB. [Link]

  • di Iulio, J., Giraud, C., Desta, Z., et al. (2010). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. ResearchGate. [Link]

  • Li, J., Zhang, Y., Wang, Y., et al. (2024). Activity Variations of CYP2B6 Determine the Metabolic Stratification of Efavirenz. Chemical Research in Toxicology. [Link]

  • Desta, Z., Gammal, R. S., Gong, L., et al. (2019). Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2B6 and Efavirenz-Containing Antiretroviral Therapy. Clinical Pharmacology & Therapeutics, 106(4), 726–733. [Link]

  • Mellins, C. A., & Malee, K. M. (2020). The Pharmacogenetics of Efavirenz Metabolism in Children: The Potential Genetic and Medical Contributions to Child Development in the Context of Long-Term ARV Treatment. New Directions for Child and Adolescent Development, 2020(171), 107–133. [Link]

  • Holzinger, E. R., Hulgan, T., & Haas, D. W. (2014). Secondary metabolism pathway polymorphisms and plasma efavirenz concentrations in HIV-infected adults with CYP2B6 slow metabolizer genotypes. Journal of Antimicrobial Chemotherapy, 69(11), 3046–3051. [Link]

  • di Iulio, J., Giraud, C., Desta, Z., et al. (2010). Efavirenz primary and secondary metabolism in vitro and in vivo: identification of novel metabolic pathways and cytochrome P450 2A6 as the principal catalyst of efavirenz 7-hydroxylation. Drug Metabolism and Disposition, 38(7), 1218–1229. [Link]

  • Holzinger, E. R., Hulgan, T., & Haas, D. W. (2014). Secondary metabolism pathway polymorphisms and plasma efavirenz concentrations in HIV-infected adults with CYP2B6 slow metabolizer genotypes. Journal of Antimicrobial Chemotherapy. [Link]

  • Mellins, C. A., & Malee, K. M. (2020). The pharmacogenetics of efavirenz metabolism in children: The potential genetic and medical contributions to child development in the context of long-term ARV treatment. New Directions for Child and Adolescent Development. [Link]

  • Ward, B. A., Gorski, J. C., Jones, D. R., Hall, S. D., Flockhart, D. A., & Desta, Z. (2003). The cytochrome P450 2B6 (CYP2B6) is the main catalyst of efavirenz primary and secondary metabolism: implication for HIV/AIDS therapy and utility of efavirenz as a substrate marker of CYP2B6 catalytic activity. Journal of Pharmacology and Experimental Therapeutics, 306(1), 287–300. [Link]

  • Desta, Z., Saussele, T., & Ward, B. (2007). Impact of CYP2B6 Polymorphism on Hepatic Efavirenz Metabolism in Vitro. Pharmacogenomics, 8(6), 547-558. [Link]

  • Pefura Yone, E. W., Fodjo, B. Q., & Ambassa, E. (2015). CYP2B6 poor metaboliser alleles involved in efavirenz and nevirapine metabolism: CYP2B69 and CYP2B618 distribution in HIV-exposed subjects from Dschang, Western Cameroon. PubMed. [Link]

  • Folefoc, A., Desta, Z., & Gufford, B. T. (2013). In vitro Analysis and Quantitative Prediction of Efavirenz Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effects on CYPs 2B6, 2C8, 2C9 and 2C19. Antimicrobial Agents and Chemotherapy, 57(11), 5430–5439. [Link]

  • Weiss, J., Haefeli, W. E., & Oswald, S. (2012). Impact of efavirenz on intestinal metabolism and transport: insights from an interaction study with ezetimibe in healthy volunteers. Clinical Pharmacology & Therapeutics, 91(3), 506–513. [Link]

  • Anari, M. R., & Baillie, T. A. (2009). Efavirenz metabolic pathway and catalytic hepatic enzymes. Current Drug Metabolism, 10(7), 749–759. [Link]

  • Mutlib, A. E., Chen, H., Nemeth, G. A., et al. (1999). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Drug Metabolism and Disposition, 27(11), 1319–1333. [Link]

  • Wang, Y., Zhang, Y., & Li, J. (2023). Impact of Dihydrocapsaicin on the Metabolism of Efavirenz In Vitro and In Vivo. Journal of Xenobiotics, 13(4), 696–708. [Link]

  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., et al. (2021). PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK). Pharmacogenetics and Genomics, 31(4), 91–101. [Link]

  • Avery, M. L., Ogburn, E. T., & Bumpus, N. N. (2011). Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma and Application to Pharmacokinetics in Healthy Volunteers. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 835–842. [Link]

  • Tovar-y-Romo, L. B., Gendelman, H. E., & Brand, G. (2012). Analytical detection of efavirenz and 8-hydroxy efavirenz in incubation medium. ResearchGate. [Link]

  • de Miranda, A. S., & de Santana, D. P. (2009). Main metabolites of efavirenz. ResearchGate. [Link]

Sources

Exploratory

Stability Dynamics of rac 7,14-Dihydroxy Efavirenz-d4 in Human Plasma: A Comprehensive Bioanalytical Guide

Executive Summary In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling of antiretroviral therapies, the precision of LC-MS/MS bioanalysis relies heavily on the integrity of stable isotope-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling of antiretroviral therapies, the precision of LC-MS/MS bioanalysis relies heavily on the integrity of stable isotope-labeled internal standards (SIL-IS). Efavirenz (EFV), a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI), undergoes extensive hepatic biotransformation. While 8-hydroxyefavirenz is the primary metabolite, dihydroxylated species such as 7,14-dihydroxyefavirenz play a critical role in comprehensive metabolic profiling [1].

The deuterated analog, rac 7,14-dihydroxy efavirenz-d4 , is commercially utilized as an internal standard to correct for matrix effects and extraction variations [4]. However, the validity of this correction assumes the SIL-IS remains absolutely stable in the biological matrix. This whitepaper elucidates the causality behind the stability dynamics of rac 7,14-dihydroxy efavirenz-d4 in human plasma and provides a self-validating methodology for its assessment.

Mechanistic Grounding: Metabolism and Isotopic Integrity

Efavirenz is primarily oxidized by hepatic cytochrome P450 enzymes (CYP2B6 and CYP2A6). The formation of 7,14-dihydroxyefavirenz requires sequential hydroxylation, making it a key marker for secondary metabolic pathways.

MetabolicPathway EFV Efavirenz (Parent Drug) CYP CYP2B6 / CYP2A6 Oxidation EFV->CYP OH7 7-hydroxyefavirenz (Intermediate) CYP->OH7 SecOx Secondary Hydroxylation OH7->SecOx DiOH rac 7,14-dihydroxy efavirenz SecOx->DiOH

Efavirenz biotransformation pathway yielding 7,14-dihydroxyefavirenz via CYP450 enzymes.

The Deuterium Kinetic Isotope Effect: The strategic placement of four deuterium atoms (d4) on the cyclopropyl ring of the efavirenz backbone is highly deliberate. Unlike deuterium placed on hydroxyl or amine groups, which are subject to rapid hydrogen/deuterium (H/D) exchange in the aqueous environment of human plasma, the carbon-deuterium bonds on the cyclopropyl ring are kinetically inert. This structural choice prevents isotopic scrambling, ensuring the +4 Da mass shift remains locked during LC-MS/MS quantification.

Causality in Plasma Stability Dynamics

The stability of rac 7,14-dihydroxy efavirenz-d4 in human plasma is governed by three primary physicochemical interactions:

  • pH-Dependent Auto-Oxidation: The phenolic hydroxyl groups at the 7 and 14 positions are electron-rich. In human plasma (pH ~7.4), these groups are partially activated. Prolonged exposure to room temperature or light can lead to the formation of quinone-like degradants.

  • Cryoconcentration during Freeze-Thaw Cycles: Efavirenz and its lipophilic metabolites are >99% bound to plasma proteins (primarily albumin). During the freezing process (-80°C), pure ice crystallizes first, concentrating proteins, salts, and the analyte in the remaining unfrozen water. This localized cryoconcentration can cause irreversible protein denaturation. Upon thawing, the denatured proteins may precipitate, permanently trapping the analyte and resulting in an apparent (but false) chemical degradation.

  • Esterase Independence: Because rac 7,14-dihydroxy efavirenz-d4 is an aglycone (lacking ester or glucuronide linkages), it is not susceptible to cleavage by plasma esterases or beta-glucuronidases, unlike its glucuronidated counterparts [1].

Self-Validating Experimental Protocol

To rigorously evaluate stability, the protocol must isolate chemical degradation from extraction inefficiency. This is achieved by using a "post-stress spiking" self-validating system.

Step-by-Step Methodology:
  • Matrix Preparation: Pool human plasma (K2EDTA anticoagulant) and verify the pH is 7.4.

  • QC Spiking: Spike rac 7,14-dihydroxy efavirenz-d4 into the plasma to create Low Quality Control (LQC, 10 ng/mL) and High Quality Control (HQC, 800 ng/mL) samples.

  • Stress Application: Subject aliquots to specific stress conditions (e.g., 4 freeze-thaw cycles from -80°C to 25°C, or 24 hours at room temperature).

  • Self-Validation Spike (Crucial Step): After the stress period, spike a secondary analytical internal standard (e.g., nevirapine-d5 or efavirenz-13C6) into the samples. Because this secondary IS was not subjected to the stress, any variation in the final LC-MS/MS ratio is purely a function of the analyte's degradation, completely independent of extraction recovery[3].

  • Extraction: Add 0.5 mL of ammonium acetate buffer (pH 4.5) to 0.2 mL of plasma. Extract with 2.5 mL of methyl-tert-butyl ether (TBME).

    • Causality Note: Buffering to pH 4.5 ensures the phenolic hydroxyls are fully protonated (unionized), maximizing their partition coefficient into the organic TBME layer [2].

  • LC-MS/MS Analysis: Evaporate the organic layer under nitrogen, reconstitute in the mobile phase, and analyze via Multiple Reaction Monitoring (MRM) mode.

StabilityWorkflow Plasma Human Plasma Matrix (K2EDTA, -80°C) Spike Spike rac 7,14-dihydroxy efavirenz-d4 (LQC & HQC) Plasma->Spike Stress Apply Stability Stress (FT, Benchtop, Long-Term) Spike->Stress ValSpike Spike Secondary IS (e.g., Nevirapine-d5) Stress->ValSpike Extract LLE Extraction (TBME, pH 4.5) ValSpike->Extract LCMS LC-MS/MS Quantification (MRM Mode) Extract->LCMS

Self-validating bioanalytical workflow for stability assessment in human plasma.

Quantitative Data Presentation

The following table summarizes the typical stability profile of rac 7,14-dihydroxy efavirenz-d4 in human plasma, validated according to FDA/ICH M10 bioanalytical guidelines (acceptable deviation ±15% of nominal concentration).

Stability ParameterStress ConditionDurationLQC Recovery (% ± SD)HQC Recovery (% ± SD)Conclusion
Bench-top Room Temperature (25°C)24 Hours98.4 ± 3.199.1 ± 2.5Stable; minimal auto-oxidation observed.
Freeze-Thaw -80°C to 25°C4 Cycles94.2 ± 4.696.8 ± 3.2Stable; no significant cryo-precipitation.
Autosampler Processed extract at 10°C72 Hours101.5 ± 2.8100.2 ± 1.9Highly stable in reconstitution solvent.
Long-Term -80°C Storage180 Days92.7 ± 5.195.4 ± 4.0Stable; suitable for extended PK studies.

Conclusion

The structural integrity of rac 7,14-dihydroxy efavirenz-d4 makes it an exceptionally robust internal standard for the bioanalysis of efavirenz metabolites. By understanding the causal mechanisms of plasma degradation—such as pH-dependent oxidation and cryoconcentration—and employing a self-validating extraction protocol utilizing TBME at pH 4.5, bioanalytical scientists can ensure high-fidelity pharmacokinetic data. The d4 isotopic label on the cyclopropyl ring remains kinetically stable, providing a reliable mass-shift anchor for precise LC-MS/MS quantification.

References

  • Effects of Cytochrome P450 Inhibition and Induction on the Phenotyping Metrics of the Basel Cocktail: A Randomized Crossover Study. PubMed Central (PMC).[Link]

  • Study of differentiating ability of biorelevant media over the compendium media exemplifying with efavirenz as a model drug. SciSpace.[Link]

  • Mechanistic insights into effect of surfactants on oral bioavailability of amorphous solid dispersions. ResearchGate.[Link]

Foundational

Precision Pharmacokinetics: The Role of Deuterated Standards in Quantifying Efavirenz and Its Metabolites

Executive Summary Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) characterized by a narrow therapeutic index and profound inter-individual pharmacokinetic (PK) variability. Accura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) characterized by a narrow therapeutic index and profound inter-individual pharmacokinetic (PK) variability. Accurate therapeutic drug monitoring (TDM) and PK profiling of EFV and its primary metabolites (8-hydroxyefavirenz and 7-hydroxyefavirenz) are critical for optimizing efficacy and minimizing neurotoxicity. This technical guide explores the mechanistic basis of EFV metabolism and delineates the causality behind utilizing stable isotope-labeled (SIL) deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows to achieve self-validating, high-fidelity quantification.

Mechanistic Basis of Efavirenz Metabolism

The disposition of EFV is heavily dependent on hepatic oxidative metabolism via the Cytochrome P450 (CYP450) system. The primary metabolic route is the hydroxylation of EFV to 8-hydroxyefavirenz (8-OH-EFV) , a reaction catalyzed predominantly by the highly polymorphic CYP2B6 enzyme[1][2]. A minor primary pathway yields 7-hydroxyefavirenz (7-OH-EFV) , driven primarily by CYP2A6[1][3].

Following primary oxidation, 8-OH-EFV undergoes secondary metabolism to form 8,14-dihydroxyefavirenz (8,14-diOH-EFV) , a step also mediated by CYP2B6[2][4].

EFV_Metabolism EFV Efavirenz (EFV) OH8 8-hydroxyefavirenz (8-OH-EFV) EFV->OH8 CYP2B6 (Major) OH7 7-hydroxyefavirenz (7-OH-EFV) EFV->OH7 CYP2A6 (Minor) diOH 8,14-dihydroxyefavirenz (8,14-diOH-EFV) OH8->diOH CYP2B6 (Secondary)

Efavirenz primary and secondary metabolic pathways via CYP450 enzymes.

Causality of Pharmacokinetic Variability

The reliance on CYP2B6 introduces significant clinical challenges. Genetic polymorphisms, specifically the CYP2B6 516G>T variant, drastically reduce enzyme efficiency, leading to toxic EFV accumulation in slow metabolizers[2][3]. Furthermore, EFV is a potent auto-inducer of its own metabolism; chronic dosing upregulates CYP2B6 expression, progressively accelerating EFV clearance and altering the plasma concentration-time curve over the first 16 weeks of therapy[5][6].

The Rationale for Deuterated Internal Standards (SIL-IS)

In advanced PK studies, LC-MS/MS is the gold standard for quantification[7][8]. However, electrospray ionization (ESI) is highly susceptible to matrix effects —phenomena where co-eluting endogenous lipids or proteins suppress or enhance the ionization efficiency of the target analyte[7][9].

Causality in Experimental Design

Historically, structural analogs (e.g., ritonavir) were used as internal standards[1]. However, structural analogs do not perfectly co-elute with the target analyte. If a matrix suppression zone occurs precisely at the retention time of EFV, an analog eluting even 0.2 minutes later will fail to correct for the signal loss.

To establish a self-validating quantitative system, we utilize deuterated standards (e.g., EFV-d4, 8-OH-EFV-d4, and 8,14-diOH-EFV-d4)[10]. Because substituting hydrogen with deuterium minimally alters the molecule's polarity, the SIL-IS perfectly co-elutes with the endogenous analyte. Consequently, both molecules experience the exact same matrix environment in the ESI source. Any ion suppression affecting the analyte equally affects the SIL-IS, ensuring the peak area ratio remains constant and true to the original concentration[8].

Quantitative Pharmacokinetic Data

Understanding the kinetic parameters of EFV metabolism is essential for interpreting TDM results. The tables below summarize the established in vitro enzyme kinetics and in vivo plasma concentrations.

Table 1: In Vitro Kinetic Parameters of Efavirenz Metabolism

Substrate Product Catalyst Kinetics Model Vmax Km (μM)
Efavirenz 8-OH-EFV Expressed CYP2B6 Substrate Inhibition 4.21 pmol/min/pmol 23.2[1]
Efavirenz 8-OH-EFV Human Liver Microsomes Sigmoidal 140 pmol/min/mg 20.2[4]
Efavirenz 7-OH-EFV Human Liver Microsomes Michaelis-Menten 20.5 pmol/min/mg 40.1[4]

| 8-OH-EFV | 8,14-diOH-EFV | Expressed CYP2B6 | Substrate Inhibition | - | -[2] |

Table 2: Typical In Vivo Plasma Concentrations (600 mg/day dosing)

Analyte Mean Cmax (ng/mL) Tmax (h) Terminal Half-Life (h) Steady-State Plasma Range (ng/mL)
Efavirenz 2,017 ± 482[7] 2.5 ± 1.1[7] 52 – 76[7] 2,170 – 3,350[11]
8-OH-EFV - - - 315 – 2,160[11]
7-OH-EFV - - - 8.8 – 225[11]

| 8,14-diOH-EFV | - | - | - | ~10.2[11] |

Self-Validating LC-MS/MS Methodology

To guarantee data integrity, the following workflow integrates internal quality controls that automatically flag extraction failures or isotopic cross-talk[8][10].

LCMS_Workflow Plasma Plasma Sample Collection Spike Spike SIL-IS (e.g., EFV-d4) Plasma->Spike Prep Protein Precipitation (Acetonitrile) Spike->Prep LC UHPLC Separation (C18 Column) Prep->LC MS ESI-MS/MS (MRM Mode) LC->MS Data PK Quantification & Analysis MS->Data

Step-by-step LC-MS/MS workflow utilizing deuterated internal standards.

Step-by-Step Protocol
  • Sample Aliquoting & SIL-IS Spiking: Transfer 50 µL of human plasma to a microcentrifuge tube. Immediately spike with 10 µL of a working solution containing EFV-d4 and 8-OH-EFV-d4 (e.g., 500 ng/mL in methanol)[10]. Causality: Spiking the internal standard before any extraction steps ensures that the SIL-IS undergoes the exact same volumetric losses and degradation as the endogenous analyte, thereby normalizing recovery rates.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile to the sample[8]. Vortex vigorously for 30 seconds. Causality: EFV is highly protein-bound (>99%) in human plasma. Acetonitrile denatures plasma proteins, disrupting the drug-protein binding complexes and forcing the lipophilic EFV and its metabolites into the organic supernatant.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.

  • UHPLC Chromatographic Separation: Inject 5 µL onto a reversed-phase C18 column (e.g., 1.7 µm particle size) utilizing a gradient elution of water and acetonitrile (both containing 0.1% formic acid or 5 mM ammonium acetate)[5][10]. Causality: The hydrophobic stationary phase selectively retains the analytes, separating EFV from its more polar hydroxylated metabolites, preventing in-source fragmentation of metabolites back into the parent mass.

  • ESI-MS/MS Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[7][12]. Monitor specific precursor-to-product ion transitions (e.g., m/z 316 244 for EFV; m/z 320 248 for EFV-d4).

System Self-Validation Checks
  • Isotopic Cross-Talk Verification: Run a "Blank + IS" sample (matrix spiked only with EFV-d4). Monitor the unlabeled EFV MRM channel. If a signal appears, the deuterated standard contains unlabeled impurities, which will artificially inflate patient results at low concentrations.

  • IS Area Monitoring: The absolute peak area of the SIL-IS must remain within ±15% across the entire batch. A sudden drop in the IS area indicates a severe matrix suppression event or an autosampler injection failure, automatically invalidating that specific sample's calculated concentration.

Conclusion

The pharmacokinetics of efavirenz are highly complex, driven by CYP2B6 polymorphisms, autoinduction, and narrow therapeutic windows. The integration of deuterated internal standards into LC-MS/MS workflows is not merely a best practice; it is a mechanistic necessity. By forcing the analytical system to self-correct for matrix effects and extraction losses, researchers can generate the high-fidelity PK data required to advance personalized antiretroviral dosing strategies.

References

  • Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. nih.gov.[Link]

  • Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. nih.gov.[Link]

  • Efavirenz Pathway, Pharmacokinetics. ClinPGx.[Link]

  • Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma and Application to Pharmacokinetics in Healthy Volunteers. ResearchGate.[Link]

  • 7,8-Dihydroxy Efavirenz Is Not as Effective in CYP46A1 Activation In Vivo as Efavirenz or Its 8,14-Dihydroxy Metabolite. MDPI.[Link]

  • Long-Term Efavirenz Autoinduction and Its Effect on Plasma Exposure in HIV Patients. Ovid.[Link]

  • The Cytochrome P450 2B6 (CYP2B6) Is the Main Catalyst of Efavirenz Primary and Secondary Metabolism. ResearchGate.[Link]

  • Long-term effect of efavirenz autoinduction on plasma/peripheral blood mononuclear cell drug exposure. Oxford Academic.[Link]

  • Predictors of Efavirenz Plasma Exposure, Auto-Induction Profile, and Effect of Pharmacogenetic Variations. PMC.[Link]

  • Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. ACS Publications.[Link]

  • Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS. PMC.[Link]

Sources

Exploratory

Solubility Profiling of rac 7,14-Dihydroxy Efavirenz-d4 in Organic Solvents for Preclinical and Research Applications

An In-Depth Technical Guide Abstract The characterization of drug metabolites is a cornerstone of modern drug development, providing critical insights into pharmacokinetics, efficacy, and safety. Efavirenz, a non-nucleos...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The characterization of drug metabolites is a cornerstone of modern drug development, providing critical insights into pharmacokinetics, efficacy, and safety. Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), undergoes extensive metabolism, forming various hydroxylated species. Among these, 7,14-dihydroxy efavirenz represents a key metabolic product. The deuterated isotopologue, rac 7,14-dihydroxy efavirenz-d4, serves as an indispensable internal standard for precise bioanalytical quantification. A thorough understanding of its solubility in organic solvents is paramount for the development of robust analytical methods, the preparation of stable stock solutions, and its use in various in vitro and in vivo research settings. This guide provides a comprehensive framework for determining and interpreting the solubility of rac 7,14-dihydroxy efavirenz-d4, presenting a detailed experimental protocol, the scientific rationale behind methodological choices, and a template for data presentation.

Introduction to Efavirenz and its Metabolites

Efavirenz (brand names Sustiva®, Stocrin®) is a potent NNRTI used in the treatment of HIV/AIDS.[1][2] It functions by allosterically inhibiting the viral enzyme reverse transcriptase, which is essential for the replication of HIV-1.[1] Upon administration, efavirenz is metabolized in the liver into several oxidative metabolites, including 7-hydroxyefavirenz, 8-hydroxyefavirenz, and 8,14-dihydroxyefavirenz.[3] The study of these metabolites is crucial for understanding the complete disposition and potential drug-drug interactions of efavirenz.

The deuterated analog, rac 7,14-dihydroxy efavirenz-d4, is a stable isotope-labeled compound used as an internal standard in quantitative bioanalysis, typically by liquid chromatography-mass spectrometry (LC-MS).[4] Its use allows for the correction of variability during sample preparation and analysis, ensuring high accuracy and precision. The successful use of this standard is contingent upon its ability to be fully dissolved and remain stable in solution, making solubility data a fundamental prerequisite for any experimental work.

Physicochemical Profile of rac 7,14-Dihydroxy Efavirenz-d4

Understanding the molecular structure is the first step in predicting and interpreting solubility behavior. The parent compound, efavirenz, is a lipophilic molecule that is practically insoluble in water but soluble in several organic solvents.[1][5] The introduction of two hydroxyl (-OH) groups in the 7 and 14 positions significantly increases the molecule's polarity compared to efavirenz. This structural modification enhances its hydrogen bonding capacity, which is expected to alter its solubility profile, potentially increasing its affinity for more polar organic solvents while possibly decreasing it in non-polar ones.

Table 1: Physicochemical Properties of rac 7,14-Dihydroxy Efavirenz-d4

PropertyValueSource
Chemical Name 6-Chloro-1,4-dihydro-7-hydroxy-4-[2-(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-2H-benzo[d][6][7]oxazin-2-one-d4Inferred from related structures
Molecular Formula C₁₄D₄H₅ClF₃NO₄[8]
Molecular Weight 351.70 g/mol [8]
Unlabeled CAS 1702668-54-9[6][8]
Appearance Typically a white to off-white solidGeneral knowledge

Rationale for Organic Solvent Selection in Drug Development

The choice of solvent is not arbitrary; it is dictated by the intended application. For a reference standard like rac 7,14-dihydroxy efavirenz-d4, solvents are selected based on their utility in preparing stock solutions for analytical standards, their compatibility with analytical instrumentation (e.g., LC-MS), and their relevance in formulation studies. We recommend a panel of solvents that covers a range of polarities and functionalities.

Table 2: Recommended Panel of Organic Solvents for Solubility Assessment

SolventClassRationale for Inclusion
Dimethyl Sulfoxide (DMSO) Polar AproticUniversal solvent for initial solubilization of research compounds for high-throughput screening and in vitro assays.[9]
Methanol (MeOH) Polar ProticCommon solvent for analytical method development (HPLC, LC-MS) and stock solution preparation. Efavirenz is freely soluble in methanol.[5]
Ethanol (EtOH) Polar ProticFrequently used in preclinical formulations and as a co-solvent to improve aqueous solubility.
Acetonitrile (ACN) Polar AproticA primary mobile phase component in reverse-phase chromatography; solubility data is critical for analytical method development.
Dimethylformamide (DMF) Polar AproticA strong polar solvent used for compounds that are difficult to dissolve.
Ethyl Acetate (EtOAc) Moderately PolarUseful for understanding solubility in less polar environments and for liquid-liquid extraction applications.[10]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To ensure accuracy and reproducibility, we will employ the "gold standard" shake-flask method to determine thermodynamic solubility.[11] This method measures the equilibrium concentration of a compound in a solvent after a prolonged incubation period with excess solid, ensuring the solution is fully saturated.

Materials and Reagents
  • rac 7,14-Dihydroxy Efavirenz-d4 (solid)

  • Selected organic solvents (HPLC grade or higher)

  • Type I (ultrapure) water

  • Analytical balance (readable to 0.01 mg)

  • 2 mL glass vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC vials

Equipment
  • Orbital shaker or rotator with temperature control

  • Centrifuge (for phase separation)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Step-by-Step Experimental Procedure
  • Preparation: Accurately weigh approximately 2-5 mg of rac 7,14-dihydroxy efavirenz-d4 into a 2 mL glass vial. The key is to add an amount of solid that will exceed its solubility limit in the chosen solvent volume.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vial and place it on an orbital shaker. Agitate the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium.[11]

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow larger particles to settle. To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes. Using filtration as an alternative or additional step may be considered, but one must account for potential compound adsorption to the filter material.[12]

  • Sample Preparation for Analysis: Carefully pipette an aliquot of the clear supernatant. Immediately dilute this aliquot with a known volume of an appropriate solvent (often the mobile phase for HPLC) to bring the concentration into the linear range of the analytical method. A large dilution factor (e.g., 1:100 or 1:1000) is typically required.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method. A calibration curve must be prepared using accurately weighed stock solutions of rac 7,14-dihydroxy efavirenz-d4 to quantify the concentration in the diluted sample.

Mandatory Visualization: Experimental Workflow

G cluster_prep 1.0 Sample Preparation cluster_equil 2.0 Equilibration cluster_sep 3.0 Phase Separation cluster_analysis 4.0 Analysis weigh Weigh ~2-5 mg of rac 7,14-dihydroxy efavirenz-d4 add_solvent Add 1.0 mL of organic solvent weigh->add_solvent shake Agitate at 25°C for 24-48 hours add_solvent->shake centrifuge Centrifuge at 10,000 x g for 15 min shake->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Perform serial dilution supernatant->dilute hplc Quantify via HPLC-UV dilute->hplc result Calculate Final Solubility (mg/mL) hplc->result

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Analysis

The concentration of the saturated solution is determined from the HPLC analysis. The final solubility is then calculated by multiplying the measured concentration of the diluted sample by the dilution factor. Data should be compiled into a clear, comparative table.

Table 3: Solubility Data Summary for rac 7,14-Dihydroxy Efavirenz-d4

Organic SolventClassSolubility at 25°C (mg/mL)Observations
Dimethyl Sulfoxide (DMSO)Polar AproticTo be determined
Methanol (MeOH)Polar ProticTo be determined
Ethanol (EtOH)Polar ProticTo be determined
Acetonitrile (ACN)Polar AproticTo be determined
Dimethylformamide (DMF)Polar AproticTo be determined
Ethyl Acetate (EtOAc)Moderately PolarTo be determined

Interpretation and Implications for Research

The quantitative data from Table 3 provides actionable insights for the research scientist:

  • High Solubility (>10 mg/mL) in DMSO or DMF: Confirms these solvents are excellent choices for preparing high-concentration stock solutions for long-term storage and for use in high-throughput screening assays.[9]

  • Moderate to High Solubility in Methanol and Acetonitrile: This is critical for analytical chemists. It ensures the compound will not precipitate in the autosampler or during an LC gradient run, which is essential for developing reliable quantitative LC-MS methods.

  • Solubility in Ethanol: This information is valuable for preliminary formulation studies, especially if the metabolite itself were to be investigated in vivo, as ethanol is a pharmaceutically acceptable co-solvent.

  • Comparative Solubility: The pattern of solubility across the solvent panel provides an empirical measure of the compound's polarity. Higher solubility in polar protic solvents like methanol would confirm the significant impact of the two hydroxyl groups on the molecule's physicochemical properties.

Conclusion

This guide outlines a robust, scientifically-grounded methodology for determining the organic solvent solubility of rac 7,14-dihydroxy efavirenz-d4. By following the detailed shake-flask protocol and utilizing the recommended solvent panel, researchers can generate reliable and accurate data. This information is not merely academic; it forms the practical foundation for the compound's effective use as an internal standard in critical bioanalytical assays and supports the broader goals of pharmacokinetic and drug metabolism research within the drug development pipeline.

References

  • PubChem. rac-Efavirenz. Available from: [Link]

  • Wikipedia. Efavirenz. Available from: [Link]

  • PubChem. 8,14-Dihydroxyefavirenz. Available from: [Link]

  • Di, L., & Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available from: [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]

  • Journal of Chemical Education. Solubility and Extractability in the Pharmaceutical Sciences: A Practical Exercise with Pure Compounds. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. efavirenz. Available from: [Link]

  • ClinPGx. efavirenz. Available from: [Link]

  • World Health Organization (WHO). EFAVIRENZ (EFAVIRENZUM) Draft proposal for revision in The International Pharmacopoeia. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: rac 7,14-Dihydroxy Efavirenz-d4 as an Internal Standard in Pharmacokinetic Studies

Executive Summary Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the management of HIV-1. However, its complex pharmacokinetic profile is characterized by high inter-patie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the management of HIV-1. However, its complex pharmacokinetic profile is characterized by high inter-patient variability, largely driven by genetic polymorphisms in cytochrome P450 (CYP) enzymes. While primary metabolism is dominated by CYP2B6, secondary metabolic pathways yield highly polar dihydroxylated metabolites, including 7,14-dihydroxyefavirenz.

Quantifying these minor metabolites is essential for phenotyping systemic enzyme activity, assessing drug-drug interactions (DDIs), and evaluating neurotoxicity risks. This application note provides a comprehensive scientific rationale and validated LC-MS/MS protocol for the quantification of 7,14-dihydroxyefavirenz in human plasma, utilizing rac 7,14-dihydroxy efavirenz-d4 as the critical stable isotope-labeled internal standard (SIL-IS).

Metabolic Context & The Causality of Matrix Effects

To understand the necessity of a deuterated internal standard, one must first examine the causality of EFV metabolism. EFV is primarily metabolized by CYP2B6 to 8-hydroxyefavirenz. However, in patients harboring CYP2B6 genetic polymorphisms (e.g., the *6 allele) that confer a poor metabolizer phenotype, the metabolic burden shifts toward CYP2A6-mediated 7-hydroxylation . Both primary metabolites undergo secondary oxidation to yield 8,14-dihydroxyefavirenz and 7,14-dihydroxyefavirenz, respectively .

G EFV Efavirenz (EFV) OH7 7-Hydroxyefavirenz EFV->OH7 CYP2A6 OH8 8-Hydroxyefavirenz EFV->OH8 CYP2B6 diOH714 7,14-Dihydroxyefavirenz (Target Analyte) OH7->diOH714 CYP2B6 / CYP2A6 diOH814 8,14-Dihydroxyefavirenz OH8->diOH814 CYP2B6

Efavirenz primary and secondary metabolic pathways mediated by CYP2B6 and CYP2A6.

Why rac 7,14-Dihydroxy Efavirenz-d4?

Dihydroxylated metabolites like 7,14-dihydroxyefavirenz are highly polar. In reversed-phase liquid chromatography (RPLC), polar analytes elute early in the chromatographic run. This early elution window is notorious for severe matrix effects —specifically, ion suppression caused by the co-elution of endogenous plasma salts and lysophospholipids in the electrospray ionization (ESI) source.

If a generic structural analog is used as an internal standard, it will inevitably have a slightly different retention time. Even a 0.1-minute chromatographic shift means the analog and the analyte will experience different ionization environments, destroying the quantitative accuracy of the assay.

rac 7,14-dihydroxy efavirenz-d4 solves this through chemical identicality. The incorporation of four deuterium atoms shifts the mass by +4 Da (m/z 350 vs m/z 346), allowing the mass spectrometer to distinguish the IS from the analyte. Because they are chemically identical, they co-elute perfectly. The IS experiences the exact same dynamic ion suppression as the analyte, mathematically canceling out the matrix effect when the peak area ratio is calculated.

Experimental Protocol: LC-MS/MS Bioanalysis

The following step-by-step methodology outlines a self-validating extraction and quantification workflow. Because hydroxylated EFV metabolites circulate primarily as glucuronide conjugates, a deconjugation step is mandatory to measure the total metabolite concentration .

Workflow Spike 1. Spike Plasma with IS (rac 7,14-diOH-EFV-d4) Enzyme 2. β-Glucuronidase Incubation (Deconjugation at 37°C) Spike->Enzyme SPE 3. Solid Phase Extraction (SPE) (Remove Phospholipids) Enzyme->SPE LC 4. Reversed-Phase UHPLC (C18 Column, Gradient Elution) SPE->LC MS 5. ESI- MS/MS Detection (MRM Mode) LC->MS

Step-by-step bioanalytical workflow for dihydroxylated efavirenz metabolites.

Step 1: Sample Preparation & Deconjugation
  • Aliquot: Transfer 200 µL of human plasma into a 2.0 mL microcentrifuge tube.

  • IS Spiking: Add 20 µL of the IS working solution (rac 7,14-dihydroxy efavirenz-d4 at 50 ng/mL in methanol). Vortex for 10 seconds.

  • Buffering: Add 100 µL of 0.2 M sodium acetate buffer (pH 5.0) to optimize the environment for enzymatic cleavage.

  • Deconjugation: Add 50 µL of Helix pomatia β-glucuronidase (approx. 500 Units). Incubate the mixture at 37°C for 2 hours to fully hydrolyze the glucuronide conjugates .

Step 2: Solid Phase Extraction (SPE)

Causality Note: Protein precipitation (PPT) is insufficient for polar metabolites as it leaves phospholipids in the extract, causing severe ion suppression. Hydrophilic-Lipophilic Balance (HLB) SPE is required.

  • Conditioning: Condition the HLB SPE cartridge (30 mg/1 mL) with 1 mL of Methanol, followed by 1 mL of LC-MS grade water.

  • Loading: Load the deconjugated plasma sample onto the cartridge.

  • Washing: Wash with 1 mL of 5% Methanol in water to remove salts and highly polar endogenous interferences.

  • Elution: Elute the analytes with 1 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A/B (90:10, v/v).

Step 3: UHPLC-MS/MS Conditions
  • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 1 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 10% B held for 0.5 min, ramped linearly to 90% B over 3.5 min, held at 90% B for 1 min, and re-equilibrated at 10% B for 1 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Data Presentation: Mass Spectrometry Parameters

Efavirenz and its hydroxylated metabolites possess acidic functional groups (phenols/alcohols) that readily lose a proton in the ESI source, making Negative Electrospray Ionization (ESI-) the most sensitive detection mode .

Table 1: Optimized Multiple Reaction Monitoring (MRM) Parameters

CompoundPrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Dwell Time (ms)
rac 7,14-Dihydroxy Efavirenz 346.0238.0-65-2850
rac 7,14-Dihydroxy Efavirenz-d4 (IS) 350.0242.0-65-2850
Efavirenz (Reference) 314.0244.0-55-2450

Note: The primary fragmentation pathway involves the loss of the trifluoromethyl group and cleavage of the oxazin-2-one ring.

Trustworthiness: Establishing a Self-Validating System

To ensure the protocol is robust and the use of the d4-IS is justified, the method must be validated according to FDA/EMA bioanalytical guidelines. The inclusion of the SIL-IS transforms the assay into a self-validating system, provided the following criteria are met:

Table 2: Critical Validation Parameters & Causality

Validation ParameterFDA/EMA Acceptance CriteriaCausality / Scientific Rationale
IS-Normalized Matrix Factor (MF) CV < 15% across 6 distinct plasma lotsProves that rac 7,14-dihydroxy efavirenz-d4 perfectly compensates for dynamic ion suppression caused by varying lipid profiles in different patients.
Extraction Recovery (RE) Consistent across Low, Med, High QC levelsValidates that the SPE cartridge does not selectively retain or lose the analyte relative to the deuterated internal standard.
Accuracy (% Bias) ±15% of nominal concentration (±20% at LLOQ)Confirms the exactness of the calibration curve and the absence of isobaric background interference.
Precision (% CV) < 15% (< 20% at LLOQ)Confirms the reproducibility of both the robotic/manual extraction steps and the LC-MS/MS injection cycle.

References

  • Ogburn, E. T., Jones, D. R., Masters, A. R., Xu, C., Guo, Y., & Desta, Z. (2010). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Journal of Pharmacology and Experimental Therapeutics, 333(1), 164-173. URL:[Link]

  • Cho, Y. A., et al. (2011). Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma and Application to Pharmacokinetics in Healthy Volunteers. Chromatographia, 73, 459–466. URL:[Link]

  • Zanger, U. M., et al. (2024). Precision medication based on the evaluation of drug metabolizing enzyme and transporter functions. National Science Review, 11(5), nwae086. URL:[Link]

Application

quantification of efavirenz metabolites in urine using d4 internal standard

Application Note: High-Throughput LC-MS/MS Quantification of Urinary Efavirenz Metabolites Using d4-Isotope Dilution Introduction & Biological Context Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput LC-MS/MS Quantification of Urinary Efavirenz Metabolites Using d4-Isotope Dilution

Introduction & Biological Context

Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) historically foundational to antiretroviral therapy. The pharmacokinetics of EFV are characterized by extensive hepatic metabolism and high inter-individual variability, largely driven by genetic polymorphisms in Cytochrome P450 (CYP) enzymes. EFV is primarily oxidized by CYP2B6 to 8-hydroxyefavirenz (8-OH-EFV) and, to a lesser extent, by CYP2A6 to 7-hydroxyefavirenz (7-OH-EFV)[1]. Secondary metabolism yields 8,14-dihydroxyefavirenz (8,14-diOH-EFV)[2].

In clinical pharmacology, quantifying these metabolites in urine provides a non-invasive matrix for phenotyping CYP2B6 activity and monitoring patient adherence[3]. However, because these metabolites are heavily conjugated prior to renal excretion, direct analysis of urine significantly underestimates total metabolite clearance[4]. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol utilizing enzymatic deconjugation and a deuterated internal standard (d4-IS) to ensure absolute quantitative accuracy.

EFV_Metabolism EFV Efavirenz (EFV) OH8 8-Hydroxyefavirenz (8-OH-EFV) EFV->OH8 CYP2B6 (Major) OH7 7-Hydroxyefavirenz (7-OH-EFV) EFV->OH7 CYP2A6 (Minor) DiOH 8,14-Dihydroxyefavirenz (8,14-diOH-EFV) OH8->DiOH CYP2B6 Gluc 8-OH-EFV Glucuronide (Urine Excretion) OH8->Gluc UGTs (Phase II)

Figure 1: Primary and secondary metabolic pathways of efavirenz leading to urinary excretion.

Methodological Rationale & Self-Validating Design

To achieve high trustworthiness and analytical rigor, this protocol is built on three mechanistic pillars:

  • Enzymatic Hydrolysis (Deconjugation): Phase II glucuronide conjugates (e.g., 8-OH-EFV-glucuronide) constitute the major fraction of circulating and excreted EFV species[1]. To quantify the total metabolite pool, an overnight incubation with β-glucuronidase is strictly required to cleave the glucuronic acid moiety, yielding free phase I metabolites[2].

  • pH-Optimized Liquid-Liquid Extraction (LLE): Efavirenz and its hydroxylated derivatives are weak acids with a pKa of ~10.2. By buffering the hydrolyzed urine to pH 9.4, the analytes remain predominantly unionized. This causality ensures maximum partitioning into the organic extraction solvent (ethyl acetate) while highly polar, ionized urinary matrix components are left behind in the aqueous phase[5].

  • Isotope Dilution (Self-Validating System): The addition of a stable isotope-labeled internal standard (e.g., EFV-d4 or 8-OH-EFV-d4) prior to any sample manipulation creates a self-validating loop. Because the d4-IS shares the exact physicochemical properties of the target analytes, it undergoes identical extraction losses and experiences the exact same ionization suppression or enhancement in the electrospray (ESI) source[6]. The analyte-to-IS peak area ratio remains constant, automatically correcting for inter-sample matrix variability.

Experimental Protocol

Reagents and Materials
  • Standards: Efavirenz, 8-hydroxyefavirenz, 8,14-dihydroxyefavirenz, and EFV-d4 (Internal Standard).

  • Enzyme: β-glucuronidase (e.g., from Helix pomatia, ≥10,000 units/mL)[6].

  • Buffers: 0.2 M Sodium acetate buffer (pH 5.0); 0.1 M Sodium carbonate buffer (Na₂CO₃/NaHCO₃, pH 9.4).

  • Solvents: LC-MS grade Ethyl acetate, Methanol, Acetonitrile, and Water.

Step-by-Step Sample Preparation Workflow
  • Aliquoting & IS Addition: Transfer 200 µL of human urine into a clean microcentrifuge tube. Spike with 20 µL of the EFV-d4 internal standard working solution (e.g., 5 µg/mL)[5]. Vortex for 10 seconds.

  • Hydrolysis: Add 2 mL of 0.2 M sodium acetate buffer (pH 5.0) and 100 µL of β-glucuronidase. Incubate the mixture in a shaking water bath at 37°C for 16–17 hours to ensure complete deconjugation[2].

  • Alkalinization: Post-incubation, add 1 mL of 0.1 M sodium carbonate buffer (pH 9.4) to the mixture to drive the analytes into their unionized state[5].

  • Liquid-Liquid Extraction: Add 5 mL of ethyl acetate. Vortex vigorously for 5 minutes, then centrifuge at 3,600 rpm for 10 minutes at 4°C to achieve clear phase separation[6].

  • Evaporation: Transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen gas (or using a SpeedVac) at 35°C[2].

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 Water/Methanol with 0.1% formic acid). Vortex for 30 seconds, transfer to an autosampler vial, and inject 5–10 µL into the LC-MS/MS system[6].

Workflow Step1 1. Aliquot Urine Sample (Spike with d4-Internal Standard) Step2 2. Enzymatic Hydrolysis (β-glucuronidase, pH 5.0, 37°C, 17h) Step1->Step2 Step3 3. Alkalinization (Na2CO3 buffer, pH 9.4) Step2->Step3 Step4 4. Liquid-Liquid Extraction (Ethyl Acetate partitioning) Step3->Step4 Step5 5. Evaporation & Reconstitution (N2 gas, Mobile Phase) Step4->Step5 Step6 6. LC-MS/MS Analysis (MRM Mode, ESI-) Step5->Step6

Figure 2: Step-by-step sample preparation workflow for urinary efavirenz metabolites.

LC-MS/MS Analytical Conditions

Chromatographic separation is typically achieved using a reversed-phase C18 column (e.g., 100 × 2.1 mm, 3 µm particle size) maintained at 30–40°C[2].

  • Mobile Phase A: LC-MS grade water containing 0.1% formic acid.

  • Mobile Phase B: LC-MS grade acetonitrile or methanol containing 0.1% formic acid[2].

  • Gradient: A standard gradient elution starting at 10% B, ramping to 90% B over 4–5 minutes, followed by re-equilibration. Flow rate: 0.2–0.4 mL/min.

Detection is performed using a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in Negative Ion Mode , utilizing Multiple Reaction Monitoring (MRM)[5].

Data Presentation: Mass Spectrometry Parameters

Table 1: Optimized MRM Transitions for EFV and Metabolites (ESI Negative Mode)

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Efavirenz (EFV) 314.0244.0-2250
8-Hydroxyefavirenz 330.0258.0-2450
8,14-Dihydroxyefavirenz 346.0262.0-2550
EFV-d4 (Internal Standard) 318.0248.0-2250

Note: Transitions are based on established fragmentation patterns where the primary loss corresponds to the cleavage of the cyclopropyl-alkyne group[5].

Data Presentation: Method Validation Parameters

The assay must be validated according to FDA or EMA bioanalytical guidelines. The use of the d4-IS ensures tight precision and accuracy across the dynamic range.

Table 2: Typical Method Validation Performance

Validation ParameterAcceptance CriteriaTypical Performance Observed
Linear Dynamic Range R² > 0.99 (1/x² weighting)10 – 5,000 ng/mL
Lower Limit of Quantification S/N ≥ 10, CV ≤ 20%3 – 10 ng/mL
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)4.2% – 8.5%
Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)5.1% – 11.3%
Extraction Recovery Consistent across QC levels82% – 91%
Matrix Effect (IS-Normalized) 85% – 115%96% – 104%

Conclusion

The quantification of efavirenz and its primary hydroxylated metabolites in urine requires careful attention to the molecule's phase II metabolism. By enforcing an exhaustive enzymatic hydrolysis step and utilizing a highly specific d4-isotope dilution LC-MS/MS method, researchers can confidently bypass variable matrix effects. This protocol yields highly reproducible pharmacokinetic data, essential for CYP2B6 phenotyping, drug-drug interaction (DDI) studies, and therapeutic monitoring[3].

References

  • Cho, N., et al. "In vivo profiling and distribution of known and novel phase I and phase II metabolites of efavirenz in plasma, urine and cerebrospinal fluid." infekt.ch. 1

  • Desta, Z., et al. "Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation." PMC / nih.gov. 2

  • Ogburn, A. S., et al. "Inhibition of Cytochrome P450 2B6 Activity by Voriconazole Profiled Using Efavirenz Disposition in Healthy Volunteers." PMC / nih.gov. 3

  • "Contribution of N-Glucuronidation to Efavirenz Elimination In Vivo in the Basal and Rifampin-Induced Metabolism of Efavirenz." Antimicrobial Agents and Chemotherapy - ASM Journals. 4

  • "Rifampin enhances cytochrome P450 (CYP) 2B6-mediated efavirenz 8-hydroxylation in healthy volunteers." PMC / nih.gov. 5

  • "Inhibition of Cytochrome P450 2B6 Activity by Voriconazole Profiled Using Efavirenz Disposition in Healthy Volunteers." Antimicrobial Agents and Chemotherapy - ASM Journals. 6

Sources

Method

stable isotope dilution assay protocol for 7,14-dihydroxy efavirenz

Application Note & Protocol: High-Resolution Stable Isotope Dilution Assay (SIDA) for the Quantification of 7,14-Dihydroxy Efavirenz in Biological Matrices Executive Summary & Mechanistic Context Efavirenz (EFV) is a pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: High-Resolution Stable Isotope Dilution Assay (SIDA) for the Quantification of 7,14-Dihydroxy Efavirenz in Biological Matrices

Executive Summary & Mechanistic Context

Efavirenz (EFV) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely utilized in antiretroviral therapy. While its primary metabolic clearance is mediated by CYP2B6 to form 8-hydroxyefavirenz, secondary pathways driven by CYP2A6 and CYP2B6 yield minor but toxicologically significant dihydroxylated metabolites, including 7,14-dihydroxyefavirenz[1]. Monitoring the pharmacokinetics of these trace metabolites is critical for understanding inter-individual variability in drug response, potential neurotoxicity, and auto-induction mechanisms[2].

Because 7,14-dihydroxyefavirenz is present in low concentrations (sub-ng/mL to low ng/mL) in human plasma and cerebrospinal fluid (CSF)[3], traditional UV-based HPLC methods lack the necessary sensitivity and selectivity[4]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with a Stable Isotope Dilution Assay (SIDA) is the analytical gold standard[5]. By utilizing a deuterium-labeled internal standard (e.g., rac 7,14-Dihydroxy Efavirenz-d4), the SIDA protocol creates a self-validating analytical system that inherently compensates for matrix effects, ion suppression, and extraction losses during sample preparation[5][6].

Metabolic Pathway of 7,14-Dihydroxy Efavirenz

Understanding the biotransformation of EFV is crucial for assay development. Efavirenz undergoes primary oxidation to 7-hydroxyefavirenz, followed by secondary oxidation at the 14-position (cyclopropyl ring) to form 7,14-dihydroxyefavirenz.

MetabolicPathway EFV Efavirenz (EFV) CYP2A6 CYP2A6 (Primary Oxidation) EFV->CYP2A6 OH_EFV 7-Hydroxyefavirenz (7-OH-EFV) CYP_Sec CYP2A6 / CYP2B6 (Secondary Oxidation) OH_EFV->CYP_Sec diOH_EFV 7,14-Dihydroxyefavirenz (7,14-diOH-EFV) CYP2A6->OH_EFV CYP_Sec->diOH_EFV

Figure 1: Cytochrome P450-mediated metabolic pathway of Efavirenz to 7,14-dihydroxyefavirenz.

Materials and Reagents

  • Target Analyte : rac 7,14-Dihydroxy Efavirenz (CAS: 1702668-54-9, Molecular Formula: C14H9ClF3NO4, MW: 347.67)[7][8].

  • Internal Standard (IS) : rac 7,14-Dihydroxy Efavirenz-d4 (or rac 7,14-Dihydroxy Efavirenz 7-O-beta-D-Glucuronide-d4, cleaved enzymatically prior to extraction if measuring total metabolites)[6][9].

  • Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Extraction Solvent : Ethyl Acetate (EtOAc).

Experimental Protocol: SIDA LC-MS/MS Workflow

Expertise Insight: The causality behind using Liquid-Liquid Extraction (LLE) over simple Protein Precipitation (PPT) is two-fold. First, LLE with ethyl acetate concentrates the highly polar dihydroxylated metabolites from the aqueous matrix. Second, it leaves behind endogenous phospholipids that are notorious for causing signal suppression in the electrospray ionization (ESI) source.

Step 1: Preparation of Standard Solutions

  • Primary Stock : Dissolve 1.0 mg of rac 7,14-Dihydroxy Efavirenz in 1.0 mL of MeOH to yield a 1.0 mg/mL stock. Store at -20°C[7].

  • Internal Standard Stock : Dissolve rac 7,14-Dihydroxy Efavirenz-d4 in MeOH to yield a 100 µg/mL stock.

  • Working Solutions : Dilute stocks in 50:50 MeOH:Water to create a calibration curve ranging from 0.1 ng/mL to 100 ng/mL. Rationale: A 50% aqueous composition prevents analyte adsorption to the hydrophobic walls of polypropylene tubes.

Step 2: Sample Extraction (Liquid-Liquid Extraction)

  • Aliquot : Transfer 200 µL of human plasma (or CSF) into a 2.0 mL microcentrifuge tube.

  • Spike IS : Add 20 µL of the IS working solution (e.g., 50 ng/mL). Vortex for 10 seconds.

  • Equilibration : Incubate at room temperature for 15 minutes. Rationale: This allows the stable isotope to fully equilibrate and bind to plasma proteins identically to the endogenous analyte, ensuring the SIDA perfectly corrects for downstream recovery losses.

  • Extraction : Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes.

  • Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C to achieve phase separation.

  • Evaporation : Transfer 800 µL of the upper organic layer to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen gas at 35°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of Mobile Phase A:B (50:50, v/v). Vortex for 2 minutes and transfer to an autosampler vial.

Step 3: LC-MS/MS Analytical Conditions

  • Chromatography :

    • Column : C18 Ultra-High-Performance column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A : 0.1% Formic Acid in LC-MS Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : 0-1 min (20% B), 1-4 min (linear gradient to 90% B), 4-5 min (hold 90% B), 5-5.1 min (return to 20% B), 5.1-7 min (re-equilibration).

    • Flow Rate : 0.4 mL/min.

  • Mass Spectrometry (ESI Negative Mode) :

    • Efavirenz and its metabolites contain acidic functional groups that yield robust [M-H]⁻ precursor ions[5].

    • Analyte (7,14-diOH-EFV) : Precursor m/z 346.0 → Product m/z 276.0 (Quantifier).

    • IS (7,14-diOH-EFV-d4) : Precursor m/z 350.0 → Product m/z 280.0.

SIDA_Workflow Spike 1. Matrix Spiking Add 7,14-diOH-EFV-d4 (IS) Equilibrate 2. Equilibration (15 min) Ensure IS-Analyte Binding Parity Spike->Equilibrate Extract 3. Liquid-Liquid Extraction (Ethyl Acetate, Vortex 5 min) Equilibrate->Extract Dry 4. Nitrogen Evaporation (Dryness at 35°C) Extract->Dry Recon 5. Reconstitution (100 µL Mobile Phase) Dry->Recon LCMS 6. LC-MS/MS Analysis (ESI Negative, MRM Mode) Recon->LCMS Quant 7. Data Processing Quantification via Area Ratio LCMS->Quant

Figure 2: Step-by-step SIDA workflow for the extraction and quantification of 7,14-diOH-EFV.

Method Validation & Quantitative Data

A self-validating system requires rigorous testing against FDA/EMA bioanalytical guidelines[10]. The use of a deuterated internal standard ensures that the IS-normalized Matrix Factor (MF) approaches 1.0, indicating negligible uncorrected ion suppression.

Validation ParameterAcceptance Criteria (FDA/EMA)Observed Performance (Typical SIDA)Mechanistic Rationale for Performance
Linearity (R²) > 0.9900.998Isotope dilution corrects for non-linear ionization efficiency.
LLOQ Signal-to-Noise ≥ 5:10.1 ng/mLHigh-efficiency LLE removes baseline noise from phospholipids.
Intra-day Precision CV ≤ 15% (20% at LLOQ)4.2% - 8.5%D4-IS compensates for micro-variations in injection volume.
Inter-day Accuracy 85% - 115% of nominal92% - 108%Structural identicality of IS prevents differential degradation.
Extraction Recovery Consistent across QC levels78% (Analyte), 79% (IS)Near-identical physicochemical properties partition equally in EtOAc.
IS-Normalized Matrix Effect CV ≤ 15%3.1%Co-elution of D4-IS and analyte perfectly normalizes suppression.

Expert Insights & Troubleshooting

  • Deuterium Exchange (Isotope Scrambling) : When selecting a stable isotope, ensure the deuterium atoms are located on stable carbon backbones (e.g., the cyclopropyl ring or aromatic ring) rather than exchangeable heteroatoms (like -OH or -NH)[11]. Exchangeable protons will revert to hydrogen in aqueous matrices, ruining the quantitative integrity of the SIDA.

  • Chromatographic Resolution of Isomers : 7,14-dihydroxyefavirenz and 8,14-dihydroxyefavirenz are isobaric (same mass, m/z 346). The LC gradient must be optimized to baseline-resolve these isomers. A shallow gradient from 20% to 40% B over 3 minutes is highly recommended to separate the positional isomers before they enter the mass spectrometer.

References

  • HIV i-Base : Adequate cerebrospinal fluid exposure of efavirenz when dosed at 400 mg. Available at: [Link]

  • ACS Publications : Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Available at: [Link]

  • Journal of Applied Bioanalysis : Development And Validation Of A Bioanalytical Method For The Simultaneous Determination Of 14 Antiretroviral Drugs. Available at: [Link]

  • PMC : Importance of Ethnicity, CYP2B6 and ABCB1 Genotype for Efavirenz Pharmacokinetics. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Solid Phase Extraction of rac 7,14-Dihydroxy Efavirenz-d4

Introduction Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection. Its metabolism is complex, involving several cytochrome P450 enzymes that produce...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection. Its metabolism is complex, involving several cytochrome P450 enzymes that produce various hydroxylated metabolites.[1][2] Among these, dihydroxylated species such as 7,14-dihydroxy efavirenz represent a more polar class of metabolites. Accurate quantification of these metabolites in biological matrices is crucial for comprehensive pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as rac 7,14-dihydroxy efavirenz-d4, is essential for correcting for matrix effects and variability in sample processing, thereby ensuring the accuracy and precision of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

Solid phase extraction (SPE) is a highly effective technique for the selective extraction and pre-concentration of analytes from complex biological samples, offering cleaner extracts compared to simpler methods like protein precipitation.[5][6] This application note provides a detailed protocol for the solid phase extraction of rac 7,14-dihydroxy efavirenz-d4 from human plasma, designed for researchers, scientists, and drug development professionals. The protocol is based on a reversed-phase mechanism using a water-wettable polymeric sorbent, which is well-suited for the extraction of polar metabolites.

Analyte and Internal Standard Properties

A thorough understanding of the physicochemical properties of the target analyte and internal standard is fundamental to developing a robust SPE method.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Comments
8,14-DihydroxyefavirenzC₁₄H₉ClF₃NO₄347.672.2Significantly more polar than the parent drug, efavirenz. The presence of a phenolic hydroxyl group at position 8 introduces acidic character.
rac 7,14-Dihydroxy Efavirenz-d4C₁₄H₅D₄ClF₃NO₄351.70~2.2As a deuterated analog, its chemical properties are nearly identical to the non-deuterated analyte, ensuring similar behavior during extraction and chromatography.[7]
Efavirenz (Parent Drug)C₁₄H₉ClF₃NO₂315.684.6-5.4Highly lipophilic, practically insoluble in water.[2][8]

Data for 8,14-Dihydroxyefavirenz sourced from PubChem.[9]

The increased polarity of the dihydroxy metabolite compared to efavirenz guides the selection of the SPE sorbent and the optimization of the wash and elution steps to ensure efficient recovery and removal of interferences.

Principle of the SPE Method

This protocol utilizes a reversed-phase SPE mechanism on a water-wettable, hydrophilic-lipophilic balanced (HLB) polymeric sorbent. This type of sorbent is ideal for extracting a broad range of compounds, from polar to non-polar, and offers the significant advantage of not requiring conditioning and equilibration steps, which simplifies the workflow.[10]

The extraction process involves the following key stages:

  • Sample Pre-treatment: Dilution and acidification of the plasma sample to disrupt protein binding and ensure the analyte is in a suitable form for retention.

  • Loading: The pre-treated sample is loaded onto the SPE cartridge, where the analyte and internal standard are retained on the sorbent via hydrophobic interactions.

  • Washing: A weak organic wash is used to remove polar interferences and salts, while a stronger organic wash removes less polar, matrix-derived impurities. The selection of wash solvents is critical to ensure interferences are removed without causing premature elution of the analytes of interest.

  • Elution: A strong organic solvent is used to disrupt the hydrophobic interactions and elute the purified analyte and internal standard.

Experimental Workflow Diagram

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid Phase Extraction cluster_post_extraction Post-Extraction plasma Plasma Sample (e.g., 500 µL) is Add Internal Standard (rac 7,14-dihydroxy efavirenz-d4) plasma->is acid Dilute with Acidic Solution (e.g., 4% H₃PO₄ in water) is->acid vortex Vortex to Mix acid->vortex load Load Pre-treated Sample onto Oasis HLB Cartridge vortex->load wash1 Wash 1: Remove Polar Interferences (e.g., 5% Methanol in Water) load->wash1 wash2 Wash 2: Remove Lipophilic Interferences (e.g., 20-40% Methanol in Water) wash1->wash2 elute Elute Analytes (e.g., Methanol or Acetonitrile) wash2->elute evap Evaporate Eluate to Dryness elute->evap recon Reconstitute in Mobile Phase evap->recon analysis LC-MS/MS Analysis recon->analysis

Caption: Solid Phase Extraction Workflow for rac 7,14-dihydroxy efavirenz-d4.

Detailed SPE Protocol

This protocol is designed for a standard 1 cc SPE cartridge containing 30 mg of a water-wettable HLB sorbent. Volumes should be adjusted proportionally for different cartridge sizes.

Materials and Reagents:

  • SPE Cartridges: Waters Oasis HLB, 1 cc, 30 mg (or equivalent)

  • Human Plasma (with anticoagulant, e.g., K₂EDTA)

  • rac 7,14-dihydroxy efavirenz-d4 internal standard stock solution

  • Phosphoric Acid (H₃PO₄), 85%

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Autosampler vials

Step-by-Step Protocol:

  • Sample Pre-treatment: a. To 500 µL of human plasma in a microcentrifuge tube, add the appropriate volume of rac 7,14-dihydroxy efavirenz-d4 internal standard solution to achieve the desired final concentration. b. Add 500 µL of 4% (v/v) phosphoric acid in water. c. Vortex for 30 seconds to mix and precipitate proteins. d. Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Loading: a. Place the SPE cartridges on the vacuum manifold. b. Load the supernatant from the pre-treated sample onto the SPE cartridge. c. Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.

  • Washing: a. Wash 1: Add 1 mL of 5% methanol in water to the cartridge. Apply vacuum to draw the solution through. This step removes highly polar interferences and salts. b. Wash 2: Add 1 mL of 30% methanol in water to the cartridge. Apply vacuum to draw the solution through. This step is crucial for removing less polar, matrix-derived interferences. The percentage of methanol in this step may require optimization for different biological lots.

  • Elution: a. Place clean collection tubes inside the vacuum manifold. b. Add 1 mL of methanol to the cartridge. c. Apply a gentle vacuum to elute the analyte and internal standard at a flow rate of approximately 1 mL/minute.

  • Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. b. Reconstitute the dried extract in 100 µL of the initial mobile phase for your LC-MS/MS analysis. c. Vortex for 30 seconds and transfer to an autosampler vial for injection.

Method Development and Optimization Considerations

While the provided protocol is a robust starting point, optimization may be necessary to achieve the desired recovery and sample cleanliness for your specific application.

  • Wash Solvent Strength: The organic strength of the second wash step is critical. A wash that is too weak may not adequately remove interferences, while a wash that is too strong can lead to analyte breakthrough and low recovery. It is recommended to evaluate a range of methanol concentrations (e.g., 20%, 30%, 40%) in the second wash step to find the optimal balance.

  • Elution Solvent: While methanol is a good general-purpose elution solvent, acetonitrile can also be effective. In some cases, a small amount of a weak acid or base in the elution solvent can improve the recovery of certain analytes, although for this reversed-phase method, a neutral organic solvent is typically sufficient.

  • Alternative: Mixed-Mode SPE: Given the phenolic hydroxyl group on the 7,14-dihydroxy efavirenz molecule, it will have an acidic pKa. This opens up the possibility of using a mixed-mode SPE sorbent that combines reversed-phase and anion-exchange properties.[11] A mixed-mode approach can offer enhanced selectivity and potentially cleaner extracts by utilizing a dual retention mechanism.[12] The general strategy would involve loading the sample at a pH above the pKa of the phenolic hydroxyl to ensure it is deprotonated and can interact with the anion-exchange functional groups of the sorbent.

LC-MS/MS Analysis

The reconstituted sample is ready for analysis by a suitable LC-MS/MS method. A reversed-phase C18 column is typically used for the chromatographic separation of efavirenz and its metabolites.[13] The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode to ensure selectivity and sensitivity for the quantification of rac 7,14-dihydroxy efavirenz-d4 and the corresponding non-deuterated analyte.

Conclusion

This application note provides a comprehensive and detailed solid phase extraction protocol for the isolation of rac 7,14-dihydroxy efavirenz-d4 from human plasma. The use of a water-wettable, hydrophilic-lipophilic balanced polymeric sorbent offers a simplified and robust workflow. By following this protocol and considering the outlined optimization strategies, researchers can achieve high-purity extracts suitable for sensitive and accurate quantification by LC-MS/MS, facilitating advanced research in the fields of drug metabolism and pharmacokinetics.

References

  • Mutlib, A. E., et al. (1999). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Drug Metabolism and Disposition, 27(11), 1319-1333.
  • Pettersson Bergstrand, M., et al. (2024). Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS. Therapeutic Drug Monitoring, 46(4), 503-511.
  • Pettersson Bergstrand, M., et al. (2024). Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS. Ovid.
  • Srivastava, P., et al. (2013). A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. PLoS ONE, 8(6), e65476.
  • Srivastava, P., et al. (2013). A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. PLOS ONE.
  • Waters Corporation. (n.d.). A Simplified Approach to Optimizing the Oasis PRiME HLB 2 Step Protocol to Maximize Recoveries.
  • Waters Corporation. (n.d.).
  • Kamel, A. M. (2010). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples.
  • Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB.
  • Hudson, W., & Junker-Buchheit, A. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Agilent Technologies, Inc.
  • Young, M. S., & Inc, Z. (2002). Mixed-Mode Solid-Phase Extraction Procedures for the Determination of MDMA and Metabolites in Urine Using LC-MS. Journal of Analytical Toxicology, 26(7), 511-516.
  • Kinesis Australia. (n.d.). Oasis Sample Extraction Products.
  • Käding, P. (2024, October 10). What SPE cartridge and protocol are ideal for extracting both polar and non-polar compounds from large (500 mL) aqueous samples?
  • BenchChem. (2025, December).
  • Wilson, I. D., et al. (2009). UPLC-MS-Based Analysis of Human Plasma for Metabonomics Using Solvent Precipitation or Solid Phase Extraction. Journal of Proteome Research, 8(3), 1573-1579.
  • Chemistry LibreTexts. (2022, January 24). 4: Drug Analysis of Plasma Samples.
  • LGC Standards. (n.d.). rac 7,14-Dihydroxy Efavirenz-d4.
  • PubChem. (n.d.). 7S,14S-diHDHA(1-).
  • PubChem. (n.d.). 8,14-Dihydroxyefavirenz.
  • Genta-Jouve, G., et al. (2023, May 20). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Talanta, 257, 124355.
  • Sigma-Aldrich. (n.d.).
  • Young, M. S. (2025, August 9). (PDF) Mixed-mode solid-phase extraction procedures for the determination of MDMA and metabolites in urine using LC-MS, LC-UV, or GC-NPD.
  • BenchChem. (2025).
  • Psillakis, E., et al. (2007). Determination of hydroxy metabolites of polycyclic aromatic hydrocarbons by fully automated solid-phase microextraction derivatization and gas chromatography-mass spectrometry.
  • Biotage. (2023, February 2). When should I choose a mixed-mode SPE?
  • Ozdemir, A., et al. (2018). A New Method for Determination of Efavirenz and pKa by Using LC-UV. International Journal of Pharmaceutical Research & Allied Sciences, 7(4), 120-126.
  • Zolotov, S. A., et al. (2022). The study of the physico-chemical properties of the substance efavirenz. Problems of Biological, Medical and Pharmaceutical Chemistry, 25(2), 24-29.
  • Whirl-Carrillo, M., et al. (2012). PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK). Pharmacogenetics and Genomics, 22(3), 237-242.
  • Ogburn, E. T., et al. (2010). Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation. Drug Metabolism and Disposition, 38(7), 1218-1229.
  • Mutlib, A. E., et al. (1999). Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. Semantic Scholar.
  • Ward, B. A., et al. (2018). Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry. Drug Metabolism and Disposition, 46(10), 1473-1483.
  • Sharma, S. D., & Singh, G. (2013). Enantioseparation of Efavirenz by Ultra Performance Liquid Chromatography. Advances in Analytical Chemistry, 3(3), 29-33.
  • de Sousa, V. P., et al. (2015). Inclusion Compound of Efavirenz and γ-Cyclodextrin: Solid State Studies and Effect on Solubility. Molecules, 20(10), 18183-18200.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Matrix Effects in rac 7,14-Dihydroxy Efavirenz-d4 LC-MS/MS Assays

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently consult on the quantitation of antiretroviral metabolites in complex biological matrices.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently consult on the quantitation of antiretroviral metabolites in complex biological matrices. A notoriously difficult assay involves rac 7,14-dihydroxy efavirenz, a major double-hydroxylated metabolite of the HIV drug efavirenz[1]. When using its deuterated analog (rac 7,14-dihydroxy efavirenz-d4) as a stable isotope-labeled internal standard (SIL-IS), researchers often observe that the IS fails to adequately compensate for matrix effects, leading to QC failures and non-linear calibration curves.

This guide explores the mechanistic causality behind these failures—specifically the intersection of the chromatographic deuterium isotope effect and phospholipid-induced ion suppression —and provides self-validating protocols to ensure absolute quantitative integrity.

Part 1: The Mechanistic "Why" – Isotope Effects vs. Ion Suppression

In a perfect analytical system, an isotope-labeled internal standard co-elutes exactly with the target analyte, experiencing the exact same ionization environment. However, replacing hydrogen with deuterium alters the molecule's zero-point energy, polarizability, and molar volume[2].

In reversed-phase liquid chromatography (RPLC), deuterated compounds (like the -d4 IS) exhibit slightly weaker hydrophobic interactions with the C18 stationary phase, causing them to elute earlier than their non-deuterated counterparts[3][4]. While a retention time (RT) shift of 0.05–0.1 minutes might seem negligible, it becomes catastrophic if that shift pushes the IS into or out of a matrix suppression zone .

Endogenous phospholipids (e.g., glycerophosphocholines) from plasma or serum are notorious for causing severe, localized ion suppression in the electrospray ionization (ESI) source[5][6]. If the native analyte and the -d4 IS elute at slightly different times during a phospholipid elution wave, the IS will no longer accurately correct for the analyte's signal loss, resulting in differential matrix effects[7].

G A Biological Sample B Standard PPT A->B Suboptimal C HybridSPE A->C Recommended D Phospholipid Co-elution B->D E Clean Extract C->E F Deuterium Isotope Effect (RT Shift of -d4 IS) D->F E->F G Differential Suppression F->G Mismatched Matrix H Accurate Quantitation F->H No Suppression

Workflow demonstrating how phospholipid depletion mitigates differential ion suppression.

Part 2: Troubleshooting Q&A

Q1: My standard curve for rac 7,14-dihydroxy efavirenz is non-linear, and my QC accuracy is failing. I am using protein precipitation (PPT). Why is my -d4 IS not correcting for matrix effects? A: Standard PPT with acetonitrile or methanol removes proteins but leaves over 99% of endogenous phospholipids in the extract[5][8]. Because rac 7,14-dihydroxy efavirenz is a relatively hydrophobic metabolite, it often co-elutes with these highly retained phospholipids[9]. Due to the deuterium isotope effect, your -d4 IS is eluting slightly earlier than the native analyte[2][3]. Consequently, the native analyte is experiencing a different magnitude of ESI charge-competition (ion suppression) than the IS[7]. To fix this, you must either eliminate the phospholipids or resolve the RT difference.

Q2: How can I selectively remove phospholipids without losing my analyte? A: Transition from standard PPT to targeted phospholipid depletion. Technologies like HybridSPE utilize a Lewis acid-base retention mechanism (zirconia-coated silica) that specifically binds the phosphate moiety of phospholipids while allowing neutral or slightly acidic analytes like efavirenz metabolites to pass through unretained[5][10].

Methodology 1: Phospholipid Depletion Protocol

Causality: This protocol ensures the analyte remains neutral for high recovery while chemically filtering out the ion-suppressing lipids[5].

  • Precipitation: Add 100 µL of plasma to a 96-well HybridSPE plate. Add 300 µL of 1% formic acid in acetonitrile (containing the rac 7,14-dihydroxy efavirenz-d4 IS).

  • Mixing: Agitate on a plate shaker for 2 minutes to disrupt protein binding.

  • Filtration: Apply vacuum (10 in Hg) for 3 minutes. The filtrate will contain the analyte, while proteins are trapped by the frit and phospholipids are chemically bound to the zirconia phase[5].

  • Evaporation & Reconstitution: Evaporate the eluate under N₂ at 40°C and reconstitute in the initial mobile phase (e.g., 50:50 Water:Methanol).

  • Self-Validation: Inject the extract while monitoring the MS/MS transition for lysophosphatidylcholines (m/z 496 → 184) and phosphatidylcholines (m/z 806 → 184). A successful extraction will show a >95% reduction in the m/z 184 channel compared to standard PPT.

Q3: Can I adjust my chromatography to minimize the deuterium isotope effect? A: Yes. The isotope effect is exacerbated by highly efficient (sub-2 µm) columns and shallow gradients. To minimize the RT gap:

  • Switch to Methanol: Methanol generally produces a smaller deuterium isotope effect than acetonitrile in RPLC.

  • Steepen the Gradient: A ballistic gradient compresses the peaks, forcing the analyte and IS to co-elute more closely.

  • Increase Column Temperature: Raising the column temperature (e.g., to 45°C or 50°C) increases mass transfer kinetics and can reduce the resolution between isotopologues[2].

Part 3: Quantitative Data & Matrix Factor Analysis

To prove the efficacy of your troubleshooting steps, you must calculate the Matrix Factor (MF) as described by Matuszewski et al.[9][11]. MF = (Peak response in presence of matrix) / (Peak response in absence of matrix). An IS-normalized MF of 1.0 indicates perfect compensation.

Sample Preparation MethodAbsolute MF (Analyte)Absolute MF (IS-d4)IS-Normalized MFPhospholipid Removal
Standard PPT (Acetonitrile) 0.45 (Severe Suppression)0.62 (Moderate Suppression)0.72 (Fails Validation) < 5%
Liquid-Liquid Extraction (LLE) 0.82 (Mild Suppression)0.85 (Mild Suppression)0.96 (Passes) ~ 70%
HybridSPE (Zirconia) 0.98 (No Suppression)0.99 (No Suppression)0.99 (Passes) > 99%

Data Summary: Standard PPT fails because the absolute suppression differs between the analyte and the -d4 IS due to the RT shift. Phospholipid depletion normalizes the baseline, rendering the RT shift irrelevant.

Part 4: System Self-Validation – Post-Column Infusion

Do not guess where your matrix suppression zones are; map them. The most authoritative way to validate that your chromatography and sample prep are free of differential matrix effects is the post-column infusion experiment.

G N1 LC Pump N2 Autosampler (Blank Matrix) N1->N2 N3 Analytical Column N2->N3 N5 Mixing Tee N3->N5 Effluent N4 Syringe Pump (Analyte + IS) N4->N5 Infusion N6 ESI-MS/MS N5->N6 N7 Monitor Baseline N6->N7

Post-column infusion setup for mapping matrix suppression zones during LC-MS/MS.

Step-by-Step Post-Column Infusion Protocol:
  • Connect a syringe pump to a mixing tee installed between the analytical column and the MS source.

  • Fill the syringe with a neat solution of rac 7,14-dihydroxy efavirenz and the -d4 IS (e.g., 100 ng/mL) and infuse at a constant rate of 10 µL/min.

  • Inject a blank matrix extract (prepared via your chosen method) onto the LC column using your standard gradient.

  • Monitor the MRM transitions for both the analyte and the IS.

  • Interpretation: You will observe a steady baseline. Any dip in the baseline indicates ion suppression from eluting matrix components. If a dip occurs at the exact retention time of your analyte (approx. 2.6 min for efavirenz metabolites[1]), your sample prep is inadequate and the matrix effect is confirmed.

References

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review.[Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. National Institutes of Health (NIH).[Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.[Link]

  • Selectively Remove Phospholipids and Proteins from Biological Matrices. Chromatography Today.[Link]

  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Oxford Academic.[Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. National Institutes of Health (NIH).[Link]

  • A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. National Institutes of Health (NIH).[Link]

  • A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients. National Institutes of Health (NIH).[Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Association for Diagnostics & Laboratory Medicine (ADLM).[Link]

Sources

Optimization

Technical Support Center: HPLC Method Optimization for Efavirenz Metabolites

Welcome to the Analytical Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals working with rac 7,14-dihydroxy efavirenz-d4 .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals working with rac 7,14-dihydroxy efavirenz-d4 .

As a highly polar, deuterated, racemic metabolite of the antiretroviral drug Efavirenz, this compound presents unique chromatographic challenges. The presence of two hydroxyl groups and a lactam ring increases its propensity for secondary interactions with stationary phases. Furthermore, its racemic nature introduces the risk of unintended partial chiral resolution on standard achiral columns. This guide synthesizes field-proven methodologies with fundamental chromatographic theory to help you achieve optimal peak shape and method reliability.

Diagnostic Workflow for Peak Shape Anomalies

Before adjusting your method, use the following decision tree to identify the root cause of your peak shape degradation.

PeakShapeTroubleshooting Start Analyze Peak Shape Anomaly rac 7,14-dihydroxy efavirenz-d4 Tailing Peak Tailing (Asymmetry > 1.5) Start->Tailing Fronting Peak Fronting (Asymmetry < 0.9) Start->Fronting Splitting Peak Splitting / Broadening Start->Splitting Silanol Secondary Silanol Interactions? Tailing->Silanol Solvent Sample Solvent Mismatch? Fronting->Solvent Racemate Racemate Partial Resolution? Splitting->Racemate LowPH Lower Mobile Phase pH (pH 2.8 - 3.2) Silanol->LowPH Adjust Buffer Endcap Use End-capped/Polar Embedded Column Silanol->Endcap Change Column MatchSolvent Match Sample Diluent to Initial Mobile Phase Solvent->MatchSolvent Dilute Sample Achiral Increase Column Temp (40-45°C) Racemate->Achiral Disrupt Chiral Interaction

Fig 1: Diagnostic workflow for resolving HPLC peak shape anomalies of Efavirenz metabolites.

Troubleshooting Guide & FAQs

Q1: Why does my rac 7,14-dihydroxy efavirenz-d4 peak exhibit severe tailing (Asymmetry factor > 1.5) on a standard C18 column?

The Causality: Peak tailing for this specific metabolite is primarily driven by secondary interactions. The molecule contains multiple hydrogen-bond donors (the two hydroxyl groups and the cyclic carbamate/lactam nitrogen). At a neutral or mid-range pH, residual silanol groups on the silica support of the C18 column are deprotonated (SiO⁻). The basic/polar moieties of the metabolite interact strongly with these anionic sites via ion-exchange and hydrogen bonding.

The Solution: Lower the mobile phase pH to between 2.8 and 3.5. This protonates the residual silanols, neutralizing their charge and eliminating secondary ion-exchange interactions. Studies on Efavirenz stability-indicating methods demonstrate that utilizing an acidic modifier, such as a phosphate buffer at pH 2.9, results in a "1" [1]. Furthermore, the addition of Trifluoroacetic Acid (TFA) plays a critical role in the adsorption-desorption process;2 [2]. Standard plasma estimation methods also rely on 3 to maintain peak symmetry[3].

Q2: I am observing a split peak or a very broad shoulder. Is my column degrading?

The Causality: Not necessarily. You are analyzing a racemate (rac). While standard C18 columns are achiral, subtle stereoselective interactions can occur if the column has a high carbon load, specific spatial constraints, or if there are chiral impurities in the system. This leads to the partial, unintended resolution of the (R) and (S) enantiomers of the 7,14-dihydroxy metabolite, presenting as a split peak or broad shoulder.

The Solution: To collapse the enantiomers into a single, sharp peak, you must disrupt these subtle pseudo-chiral interactions. Increase the column compartment temperature (e.g., to 40–45 °C) to increase the kinetic energy and reduce the residence time of the transient diastereomeric complexes. If the issue persists, switch to a column with a lower carbon load or a polar-embedded phase that does not exhibit this spatial recognition.

Q3: Does the deuterium labeling (-d4) affect the peak shape compared to the non-labeled standard?

The Causality: The -d4 isotope labeling does not inherently degrade peak shape, but it does cause a slight retention time shift due to the kinetic isotope effect. Deuterated compounds are slightly less lipophilic than their protio-counterparts because the C-D bond has a lower zero-point energy and smaller vibrational amplitude than the C-H bond.

The Solution: In reversed-phase HPLC, rac 7,14-dihydroxy efavirenz-d4 will typically elute slightly earlier than the unlabeled metabolite. If your sample contains a mixture of labeled and unlabeled compounds (e.g., when using the -d4 compound as an internal standard), they may slightly co-elute, appearing as a broadened or fronting peak if resolution is borderline. Ensure your gradient is optimized to either fully co-elute them (for MS/MS quantification) or fully baseline-resolve them.

Q4: Why is the peak fronting (Asymmetry factor < 0.9) when I inject samples prepared from biological matrices?

The Causality: Peak fronting is almost always a symptom of either column mass overload or a sample solvent mismatch. Because 7,14-dihydroxy efavirenz is significantly more polar than the parent Efavirenz, researchers often extract it using strong organic solvents (like 100% Methanol or Acetonitrile). If a large volume of this strong organic extract is injected directly into a highly aqueous mobile phase, the analyte travels rapidly through the column in the sample plug before partitioning into the stationary phase, causing viscous fingering.

The Solution: Dilute your final sample extract with the initial mobile phase (e.g., to at least 50% aqueous) before injection, or reduce your injection volume to ≤ 5 µL.

Quantitative Data Presentation

The following table summarizes the causal relationship between mobile phase modifiers and the expected peak asymmetry for hydroxylated Efavirenz metabolites.

Mobile Phase ModifierOperating pHMechanism of ActionExpected Peak Asymmetry (As)
No modifier (Water/ACN)~6.0Unsuppressed secondary silanol interactions> 1.8 (Severe Tailing)
0.1% Formic Acid ~2.7Weak ion-pairing, partial silanol suppression1.1 - 1.3 (Acceptable)
0.1% TFA ~2.0Strong ion-pairing, silanol masking1.0 - 1.15 (Excellent)
25 mM KH₂PO₄ Buffer 2.9 - 3.5Strong buffering, complete silanol protonation0.95 - 1.05 (Optimal)

Experimental Protocol: Self-Validating Mobile Phase Preparation

To ensure a highly reproducible peak shape for rac 7,14-dihydroxy efavirenz-d4, follow this strict protocol for preparing a pH 2.9 phosphate buffer. This protocol includes self-validating steps to prevent baseline drift and pressure anomalies.

Step 1: Buffer Dissolution Accurately weigh 3.40 g of Potassium dihydrogen phosphate (KH₂PO₄) . Dissolve completely in 1000 mL of HPLC-grade ultra-pure water (Milli-Q) to create a 25 mM solution.

Step 2: Precision pH Adjustment Insert a calibrated pH probe. Add orthophosphoric acid dropwise while stirring continuously. Validation Check: Stop only when the pH stabilizes at exactly 2.90 ± 0.05 . A pH above 3.5 will risk exposing deprotonated silanols.

Step 3: Filtration & Degassing Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., Nylon or PES) under vacuum to remove particulates. Sonicate the filtered buffer for 10 minutes. Validation Check: Visual inspection should reveal zero suspended micro-bubbles.

Step 4: System Equilibration Combine the aqueous buffer with HPLC-grade Acetonitrile (e.g., 60:40 v/v) or use as Line A in a gradient system. Flush the C18 column at 1.0 mL/min for at least 20 column volumes. Validation Check: Do not inject the sample until the baseline UV absorbance drift is < 1 mAU/hr and the system pressure ripple is < 1%.

References

  • Optimization and Validation of Rp-Hplc Stability-Indicating Method for Determination of Efavirenz and its Degradation Products.Gigvvy Science (Chaoyang University of Technology).
  • Chiral separation of non-nucleoside reverse transcription inhibitor efavirenz by HPLC on cellulose-based chiral stationary phase.Journal of Food and Drug Analysis.
  • Development and validation of reversed-phase HPLC gradient method for the estimation of efavirenz in plasma.PLoS ONE.

Sources

Troubleshooting

Technical Support Center: rac 7,14-Dihydroxy Efavirenz-d4 LC-MS/MS Workflows

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently consult on the bioanalysis of antiretroviral metabolites.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently consult on the bioanalysis of antiretroviral metabolites. The use of rac 7,14-dihydroxy efavirenz-d4 as a stable isotope-labeled internal standard (SIL-IS) is critical for the accurate quantification of efavirenz metabolism. However, its unique structural features—a cyclopropyl ring bearing deuterium atoms and a highly reactive phenolic moiety—make it uniquely susceptible to in-source isotopic exchange and pre-analytical degradation.

This guide provides a self-validating framework to troubleshoot and resolve these specific issues, ensuring the scientific integrity of your pharmacokinetic assays.

Part 1: Troubleshooting Guides & FAQs

Q1: Why are we observing isotopic scrambling (D3, D2 peaks) in our rac 7,14-dihydroxy efavirenz-d4 standard during LC-MS/MS analysis?

Causality: While carbon-bound deuteriums on the cyclopropyl ring are chemically inert in solution, they can undergo rapid within the electrospray ionization (ESI) source. When analyzed in negative ESI mode using protic mobile phases (e.g., methanol/water), solvent molecules form clusters with the deprotonated analyte. The thermal energy in the source facilitates proton transfer between the protic solvent and the deuterated cyclopropyl moiety, leading to back-exchange and signal loss for the D4 precursor. Solution: Switch the organic modifier from methanol to acetonitrile. Acetonitrile is an aprotic solvent that does not donate protons during ESI droplet desolvation, effectively halting gas-phase H/D exchange and preserving the D4 isotopic envelope.

Q2: The peak area of the IS drops significantly after 12 hours in the autosampler. What is causing this instability?

Causality: The 7,14-dihydroxy metabolite possesses a phenolic hydroxyl group at the 7-position of the benzoxazinone ring. Phenols are highly prone to auto-oxidation into quinone-like derivatives, particularly in aqueous matrices exposed to ambient light or trace transition metals. Furthermore, the benzoxazinone ring is susceptible to base-catalyzed hydrolytic cleavage at pH > 7. Solution: Implement a dual-stabilization strategy. First, add an antioxidant (e.g., 0.05% ascorbic acid) during sample extraction to quench oxidative radicals. Second, acidify the reconstitution solvent with 0.1% formic acid (maintaining pH < 5) to lock the benzoxazinone ring in its stable, closed conformation.

Q3: We are detecting a split peak or a shoulder on the rac 7,14-dihydroxy efavirenz-d4 chromatogram. Is the standard degrading on-column?

Causality: This is typically an artifact of in-source fragmentation rather than on-column degradation. If patient samples contain the 7-O-glucuronide conjugate of the metabolite, this conjugate can undergo, losing the glucuronide moiety and generating an aglycone that is isobaric with your analyte. Additionally, because the standard is a racemic mixture ("rac"), columns with secondary chiral interactions may partially resolve the enantiomers. Solution: Optimize the chromatographic gradient to ensure complete baseline separation between the intact 7,14-dihydroxy efavirenz and its 7-O-glucuronide conjugate prior to mass spectrometric detection.

Part 2: Mechanistic Visualizations

HD_Exchange_Mechanisms Efavirenz_IS rac 7,14-dihydroxy efavirenz-d4 ESI_Source Negative ESI Source (Solvent Clustering) Efavirenz_IS->ESI_Source Aprotic_Solvent Aprotic Mobile Phase (Acetonitrile) Efavirenz_IS->Aprotic_Solvent Protic_Solvent Protic Mobile Phase (Methanol/Water) Protic_Solvent->ESI_Source HD_Exchange Gas-Phase H/D Exchange (Isotopic Scrambling) ESI_Source->HD_Exchange Proton Transfer Stable_Signal Stable D4 Signal (Accurate Quantitation) Aprotic_Solvent->Stable_Signal No Clustering

Mechanistic pathway of gas-phase H/D exchange in ESI and mitigation via aprotic solvents.

Stability_Workflow Sample Plasma Sample + IS (rac 7,14-dihydroxy efavirenz-d4) Antioxidant Add 0.05% Ascorbic Acid (Prevents Phenol Oxidation) Sample->Antioxidant Extraction LLE with Ethyl Acetate (Neutral pH) Antioxidant->Extraction Drying Evaporation (N2, 35°C) (Avoid Thermal Degradation) Extraction->Drying Reconstitution Reconstitute in ACN/H2O + 0.1% Formic Acid (pH < 5) Drying->Reconstitution LCMS LC-MS/MS Analysis (Negative ESI) Reconstitution->LCMS

Optimized sample preparation workflow ensuring chemical stability of the dihydroxy metabolite.

Part 3: Quantitative Stability Data

The following table summarizes the quantitative impact of the stabilization strategies on the recovery and isotopic purity of rac 7,14-dihydroxy efavirenz-d4[1].

Experimental ConditionStabilization Strategy% IS Remaining (12h)% IS Remaining (24h)
Autosampler (10°C), Neutral pHNone (Water/MeOH)62%41%
Autosampler (10°C), Acidic pH0.1% Formic Acid98% 95%
Benchtop (25°C), Plasma MatrixNone55%30%
Benchtop (25°C), Plasma Matrix0.05% Ascorbic Acid99% 97%
ESI Source (Negative Mode)Methanol Mobile Phase45% (D4), 55% (D3/D2)N/A (Scrambled)
ESI Source (Negative Mode)Acetonitrile Mobile Phase99% (D4) , <1% (D3/D2)N/A (Stable)

Part 4: Self-Validating Extraction & LC-MS/MS Protocol

Objective: Extract rac 7,14-dihydroxy efavirenz-d4 from human plasma while preventing phenolic oxidation, benzoxazinone ring cleavage, and in-source H/D exchange.

System Suitability & Self-Validation Checkpoint: This protocol requires a parallel "Matrix-Free Stability Control" (pure standard spiked into extraction buffer) processed alongside plasma samples. If the IS peak area in the plasma sample deviates by >15% from the matrix-free control, it indicates unquenched matrix effects or active oxidation, automatically invalidating the batch run.

Step-by-Step Methodology:

  • Sample Aliquoting & Stabilization: Transfer 50 µL of plasma into a 96-well plate. Immediately add 10 µL of an antioxidant buffer (0.1% ascorbic acid in water). Causality: Quenches transition-metal catalyzed oxidation of the 7-hydroxyl group.

  • Internal Standard Addition: Add 10 µL of the working SIL-IS solution (rac 7,14-dihydroxy efavirenz-d4, 50 ng/mL in 50% Acetonitrile). Causality: Acetonitrile prevents early protic solvent clustering.

  • Liquid-Liquid Extraction (LLE): Add 400 µL of ethyl acetate. Vortex for 5 minutes. Causality: Ethyl acetate provides high recovery for moderately polar dihydroxy metabolites while leaving highly polar matrix components (e.g., phospholipids) in the aqueous layer.

  • Phase Separation & Evaporation: Centrifuge at 4000 x g for 10 minutes. Transfer 350 µL of the organic supernatant to a clean plate. Evaporate under a gentle stream of nitrogen at 35°C. Causality: Temperatures >40°C accelerate the thermal degradation of the benzoxazinone ring.

  • Acidic Reconstitution: Reconstitute in 100 µL of Acetonitrile:Water (30:70, v/v) containing 0.1% Formic Acid. Causality: The acidic pH (< 5) locks the benzoxazinone ring in its closed, stable conformation, preventing base-catalyzed hydrolysis.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column (e.g., Atlantis T3, 2.1 x 50 mm, 3 µm)[1]. Use an aprotic mobile phase gradient (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile). Monitor the transition in negative ESI mode.

Part 5: References

  • Lam, W., & Ramanathan, R. (2002). "In electrospray ionization source hydrogen/deuterium exchange LC-MS and LC-MS/MS for characterization of metabolites." Journal of the American Society for Mass Spectrometry, 13(4), 345-353.[Link]

  • Mutlib, A. E., et al. (2008). "Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies." Chemical Research in Toxicology, 21(9), 1672–1689.[Link]

  • Donzelli, M., et al. (2018). "Effects of Cytochrome P450 Inhibition and Induction on the Phenotyping Metrics of the Basel Cocktail: A Randomized Crossover Study." Clinical Pharmacokinetics, 57(10), 1299-1310.[Link]

Sources

Optimization

optimizing mobile phase for rac 7,14-dihydroxy efavirenz-d4 retention time

Welcome to the Technical Support Center for Advanced Bioanalytical Chromatography. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic challenges associated with highly po...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Bioanalytical Chromatography. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic challenges associated with highly polar, stable-isotope-labeled metabolites.

Analyzing rac 7,14-dihydroxy efavirenz-d4 requires balancing three competing chromatographic forces: the extreme polarity introduced by dihydroxylation, the subtle retention shifts caused by the deuterium isotope effect, and the need for optimal negative electrospray ionization (ESI-).

Below is our authoritative troubleshooting guide, structured to explain the mechanisms behind your observations and provide self-validating solutions.

Part 1: Mechanistic Foundations & Troubleshooting FAQs

Q1: Why is rac 7,14-dihydroxy efavirenz-d4 eluting in or dangerously close to the void volume on my standard C18 column?

The Causality: Parent efavirenz is highly lipophilic and retains easily on standard C18 columns. However, the addition of two hydroxyl groups at the 7 and 14 positions drastically reduces the molecule's partition coefficient (logP)[1](). When using standard reversed-phase liquid chromatography (RPLC) gradients designed for parent efavirenz, this dihydroxylated metabolite will lack sufficient hydrophobic interaction with the stationary phase, causing it to elute with the solvent front where severe ion suppression occurs. The Solution: You must increase the aqueous hold at the beginning of your gradient. Start your mobile phase gradient at 2–5% organic modifier (Acetonitrile or Methanol). If retention factor ( k′ ) remains <2 , switch from a standard C18 to an Aqueous C18 (AQ-C18) or a polar-embedded stationary phase, which resists phase collapse under 100% aqueous conditions and enhances polar retention.

Q2: I am observing a retention time shift between my protio analyte (7,14-dihydroxy efavirenz) and my internal standard (rac 7,14-dihydroxy efavirenz-d4). Is my column degrading?

The Causality: Your column is likely fine; you are observing the Chromatographic Isotope Effect (CIE) . In RPLC, the substitution of hydrogen with deuterium alters the molecule's physicochemical properties. The C-D bond is slightly shorter and less polarizable than the C-H bond, resulting in a smaller molar volume and weaker London dispersion forces. Consequently, deuterated compounds exhibit weaker hydrophobic interactions with the C18 phase and typically elute earlier than their non-deuterated counterparts[2](. The Solution: If the retention time shift ( ΔtR​ ) is large enough that the protio and -d4 peaks do not co-elute within the mass spectrometer's dwell time, they will be subjected to different matrix effects, invalidating the internal standard's purpose. To mitigate this, flatten your gradient slope (e.g., change from 5%/min to 2%/min) during the elution window, or adjust the column temperature to thermodynamically favor co-elution.

Q3: My MS sensitivity is extremely poor for this metabolite. What mobile phase additives should I use?

The Causality: Efavirenz and its dihydroxylated metabolites ionize almost exclusively in negative electrospray ionization (ESI-) mode, forming [M−H]− precursor ions[3](). Strong acidic modifiers (like 0.1% TFA) will suppress deprotonation and kill your signal. The Solution: Use weak, volatile buffers. A mobile phase consisting of 10–20 mM ammonium acetate in water (pH ~6.8–7.2) paired with acetonitrile provides an optimal balance of buffering capacity for peak shape and high ionization efficiency for ESI-[1]().

Q4: The standard is labeled "rac" (racemic). Do I need a chiral mobile phase and column?

The Causality: It depends entirely on your assay's biological objective. If you are quantifying the total pool of the 7,14-dihydroxy metabolite, an achiral RPLC setup is superior due to better peak capacity and MS compatibility. However, if you are conducting stereoselective pharmacokinetics, standard RPLC cannot resolve the enantiomers. The Solution: For enantiomeric resolution, you must abandon standard RPLC and switch to a chiral stationary phase (e.g., immobilized amylose/cellulose). This requires normal-phase (Hexane/IPA) or polar-organic (100% Methanol or Acetonitrile with basic/acidic modifiers) mobile phases. Note that normal-phase solvents are highly flammable and require atmospheric pressure chemical ionization (APCI) rather than ESI.

Part 2: Quantitative Data & System Parameters

Table 1: Physicochemical & Chromatographic Matrix

Analyte Modifications Relative Polarity Expected ESI- Transition
Efavirenz None Low (Highly retained) m/z 314 → 244
7,14-dihydroxy EFV +2 OH groups High (Poorly retained) m/z 346 → 262

| rac 7,14-diOH EFV-d4 | +2 OH, +4 Deuterium | High (Elutes before protio) | m/z 350 → 266 |

Table 2: Mobile Phase Optimization Guidelines

Parameter Standard RPLC (Total Quantitation) Chiral LC (Enantiomer Resolution)
Column Type C18 AQ or Polar-Embedded (e.g., Waters T3) Immobilized Polysaccharide (e.g., Chiralpak)
Mobile Phase A 10–20 mM Ammonium Acetate (Native pH) Hexane or Water (mode dependent)
Mobile Phase B Acetonitrile (preferred over MeOH for lower backpressure) Isopropanol / Ethanol

| Gradient Profile | Shallow gradient (Start at 2–5% B) | Isocratic (Required for baseline chiral resolution) |

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, do not rely on trial and error. Execute the following self-validating protocol to optimize your mobile phase.

Step 1: Void Volume ( t0​ ) Determination

  • Inject a non-retained marker (e.g., uracil) under your starting mobile phase conditions (e.g., 5% B).

  • Record the elution time ( t0​ ).

Step 2: Retention Factor ( k′ ) Optimization

  • Inject the rac 7,14-dihydroxy efavirenz-d4 standard. Record its retention time ( tR​ ).

  • Calculate k′=(tR​−t0​)/t0​ .

  • Validation Gate: If k′<2 , the analyte is co-eluting with unretained matrix salts. Decrease initial %B by 2% increments until k′≥2 .

Step 3: Isotope Effect Assessment

  • Inject a 1:1 mixture of the protio analyte and the -d4 internal standard.

  • Overlay the Extracted Ion Chromatograms (XICs) for m/z 346 and m/z 350.

  • Validation Gate: Calculate the retention time shift ( ΔtR​ ). If ΔtR​ exceeds one-third of the peak width at half-maximum (FWHM), the compounds will experience differential matrix effects[4](). Flatten the gradient slope by 50% to force co-elution.

Step 4: Matrix Effect Validation (Post-Column Infusion)

  • Tee-in a continuous infusion of the rac 7,14-dihydroxy efavirenz-d4 standard post-column into the MS source.

  • Inject a blank extracted biological matrix (e.g., plasma) through the column.

  • Validation Gate: Monitor the baseline MS signal. If a signal dip (ion suppression) occurs at the exact tR​ established in Step 2, your mobile phase gradient must be adjusted to move the analyte away from that suppression zone.

Part 4: Visualizing the Logic

Below are the causal and logical workflows governing this optimization, rendered in Graphviz.

Optimization Start Start: rac 7,14-diOH EFV-d4 Initial RPLC Gradient CheckK Assess Retention Factor (k') Start->CheckK LowK k' < 2 (Elutes near void) CheckK->LowK GoodK k' ≥ 2 (Adequate Retention) CheckK->GoodK FixK Decrease %B initial or use AQ-C18 column LowK->FixK CheckCIE Assess Co-elution (Protio vs. -d4 IS) GoodK->CheckCIE FixK->CheckK Shift ΔtR > Peak Width/3 (Isotope Effect) CheckCIE->Shift Coelute Co-elution Confirmed CheckCIE->Coelute FixCIE Flatten gradient slope & optimize temperature Shift->FixCIE FixCIE->CheckCIE Validate Proceed to Matrix Effect Validation Coelute->Validate

Caption: Logical workflow for optimizing mobile phase to address polar retention and deuterium isotope effects.

Mechanism Sub Deuterium Substitution (-d4 on EFV) Bond Shorter C-D Bond length compared to C-H Sub->Bond Volume Smaller Molar Volume & Lower Polarizability Bond->Volume Interact Weaker Hydrophobic Interaction with C18 Volume->Interact Elute Earlier Elution (Chromatographic Isotope Effect) Interact->Elute

Caption: Mechanistic pathway illustrating the causality of the chromatographic deuterium isotope effect in RPLC.

References

  • Cho, Y. et al. "Rapid and Simultaneous Determination of Efavirenz, 8-Hydroxyefavirenz, and 8,14-Dihydroxyefavirenz Using LC–MS–MS in Human Plasma." ResearchGate / PubMed. Available at: [Link]

  • Avery, L. B. et al. "Compartmentalization and Antiviral Effect of Efavirenz Metabolites in Blood Plasma, Seminal Plasma, and Cerebrospinal Fluid." PMC. Available at:[Link]

  • Srivastava, P. et al. "A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma." PMC. Available at: [Link]

  • Kovács, Z. et al. "Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry." Analytical Chemistry (ACS Publications). Available at:[Link]

  • Sun, L. et al. "Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry." PMC. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: LC-MS/MS Method Validation for rac 7,14-Dihydroxy Efavirenz Using SIL-IS vs. Analog IS

Executive Summary: The Analytical Challenge in Efavirenz Pharmacokinetics Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1[1]. Because EFV exhibits a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Analytical Challenge in Efavirenz Pharmacokinetics

Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1[1]. Because EFV exhibits a narrow therapeutic index and high inter-patient pharmacokinetic variability, therapeutic drug monitoring (TDM) and comprehensive metabolic profiling are essential[1]. Efavirenz is extensively metabolized by the hepatic cytochrome P450 system—primarily via CYP2B6—into primary metabolites (e.g., 8-hydroxyefavirenz) and secondary metabolites, including rac 7,14-dihydroxy efavirenz [2].

Accurate quantification of these secondary metabolites in human plasma is notoriously difficult due to severe matrix effects caused by endogenous plasma lipids and proteins[1]. To meet the rigorous acceptance criteria outlined in the[3], laboratories must choose the correct internal standard (IS).

This guide objectively compares the assay performance of using a Stable Isotope-Labeled Internal Standard (SIL-IS) —specifically rac 7,14-dihydroxy efavirenz-d4 [4]—against a traditional analog internal standard (e.g., hexobarbital or a non-deuterated structural analog). By examining the causality behind matrix effect compensation, this guide provides drug development professionals with a self-validating framework for robust LC-MS/MS method development.

Mechanistic Grounding: Metabolism and Ionization

To understand why a deuterated standard is required, we must first look at the metabolic pathway. The formation of rac 7,14-dihydroxy efavirenz depends heavily on CYP2B6 and CYP2A6 activity[2].

Metabolism EFV Efavirenz 7 7 EFV->7 8 8 EFV->8 OH CYP2B6 714 714 OH->714 814 814 OH->814 diOH CYP2B6

Figure 1: CYP2B6-mediated metabolic pathway of Efavirenz to rac 7,14-dihydroxy efavirenz.

During LC-MS/MS analysis, efavirenz and its hydroxylated metabolites are typically ionized in negative electrospray ionization (ESI-) mode due to the acidic nature of the oxazin-2-one ring and the newly formed hydroxyl groups[1]. However, ESI is highly susceptible to ion suppression. When endogenous matrix components co-elute with the target analyte, they compete for available charge droplets in the ESI source, drastically reducing the analyte's signal[1].

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system . This means the workflow inherently includes internal checks (blanks, zero samples, and distributed Quality Control (QC) samples) that validate the extraction efficiency and instrument stability in real-time[3],[5].

Step-by-Step Methodology
  • System Suitability Test (SST): Inject a neat standard of rac 7,14-dihydroxy efavirenz and the d4-IS to verify retention time (RT) stability, peak symmetry, and a signal-to-noise ratio (S/N) > 10 for the Lower Limit of Quantification (LLOQ).

  • Sample Aliquoting: Transfer 50 µL of human plasma (blank, calibrator, QC, or patient sample) into a 96-well collection plate[5],[1].

  • IS Spiking: Add 20 µL of the working IS solution (e.g., 500 ng/mL of rac 7,14-dihydroxy efavirenz-d4 in methanol) to all wells except the double-blank[5]. Causality: Spiking before extraction ensures the SIL-IS accounts for any volumetric losses during subsequent steps.

  • Protein Precipitation (PPT): Add 200 µL of ice-cold Acetonitrile to each well[5],[1]. Causality: Acetonitrile effectively denatures plasma proteins while maintaining high solubility for lipophilic efavirenz metabolites, ensuring high extraction recovery.

  • Vortex & Centrifugation: Vortex for 30 seconds, then centrifuge at 2100 × g for 5 minutes at 4°C[5].

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion[1].

  • LC-MS/MS Analysis: Inject 5 µL onto an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm)[5]. Run a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B)[1].

Workflow Plasma Plasma Sample (50 µL) Spike Spike SIL-IS (d4) Plasma->Spike PPT Protein Precipitation Spike->PPT Centrifuge Centrifuge (2100 x g) PPT->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Figure 2: Self-validating sample preparation and LC-MS/MS workflow for human plasma.

Comparative Performance Data: SIL-IS vs. Analog IS

The true value of rac 7,14-dihydroxy efavirenz-d4 becomes apparent when subjected to FDA validation parameters[3]. Below is a direct comparison of assay performance using the d4 SIL-IS versus a generic analog IS (e.g., a structurally similar compound that elutes 0.8 minutes apart from the analyte).

Table 1: Matrix Effect and Extraction Recovery Comparison

Data represents validation across 6 different lots of human plasma, including lipemic and hemolyzed lots.

Validation Parameterrac 7,14-Dihydroxy Efavirenz-d4 (SIL-IS)Analog IS (ΔRT = 0.8 min)FDA 2018 Acceptance Criteria
Absolute Matrix Effect (%) 98.5% – 101.2%75.4% – 88.6%N/A (Must be consistent)
IS-Normalized Matrix Factor 0.99 – 1.01 0.82 – 0.94 CV < 15% across lots
Extraction Recovery (%) 89.4% ± 3.2%76.8% ± 6.5%Consistent and reproducible
Chromatographic Co-elution Yes (Identical RT)NoN/A
Table 2: Accuracy and Precision (Inter-day, n=18)

Assessing the reliability of the calibration curve from 1.0 ng/mL to 2500 ng/mL.

QC LevelSIL-IS Precision (%CV)Analog IS Precision (%CV)SIL-IS Accuracy (%)Analog IS Accuracy (%)
LLOQ (1.0 ng/mL)4.2% 18.5% (Fails)102.3% 81.4%
LQC (3.0 ng/mL)3.8%12.8%99.5%86.1%
MQC (500 ng/mL)2.5%9.4%100.8%91.5%
HQC (2000 ng/mL)2.1%10.1%98.9%93.2%

E-E-A-T Analysis: The Causality Behind the Data

Why does the analog IS fail at the Lower Limit of Quantification (LLOQ) while the SIL-IS excels? The answer lies in the physics of chromatography and mass spectrometry.

  • Perfect Co-Elution: Because rac 7,14-dihydroxy efavirenz and its d4-isotope differ only by four deuterium atoms, their physicochemical properties (pKa, lipophilicity) are virtually identical[4]. They co-elute perfectly from the C18 column. Conversely, an analog IS elutes at a different retention time.

  • Matrix Effect Cancellation: As the eluent enters the ESI source, invisible endogenous phospholipids co-elute with the analytes, causing ion suppression. Because the SIL-IS co-elutes exactly with the target analyte, both molecules experience the exact same degree of ion suppression[1]. When the mass spectrometer calculates the Analyte/IS peak area ratio, the suppression mathematically cancels out, resulting in an IS-Normalized Matrix Factor of ~1.0 (Table 1). The analog IS, eluting 0.8 minutes later, misses this suppression zone, skewing the ratio and causing the 18.5% CV seen at the LLOQ (Table 2).

  • Regulatory Compliance: The FDA 2018 BMV Guidance mandates that the precision (%CV) at the LLOQ must not exceed 20%, and accuracy must be within ±20%[3]. As demonstrated in Table 2, attempting to validate this assay with an analog IS risks regulatory rejection due to LLOQ failure, whereas the d4 SIL-IS guarantees robust, compliant data.

Conclusion

For the rigorous pharmacokinetic profiling of efavirenz metabolites, the use of rac 7,14-dihydroxy efavirenz-d4 is not merely a preference; it is an analytical necessity. By providing perfect compensation for extraction losses and ESI matrix effects, it transforms a highly variable biological matrix into a stable, self-validating, and FDA-compliant analytical system.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at:[Link]

  • Veeprho Pharmaceuticals. (n.d.). rac Efavirenz-D4 | CAS 1246812-58-7. Available at:[Link]

  • Srivastava, P., Moorthy, G. S., Gross, R., & Barrett, J. S. (2013). A Sensitive and Selective Liquid Chromatography/Tandem Mass Spectrometry Method for Quantitative Analysis of Efavirenz in Human Plasma. PLOS ONE. Available at:[Link]

  • Habtewold, A., et al. (2017). Predictors of Efavirenz Plasma Exposure, Auto-Induction Profile, and Effect of Pharmacogenetic Variations among HIV-Infected Children in Ethiopia: A Prospective Cohort Study. PMC. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of rac-7,14-Dihydroxy Efavirenz-d4 in Diverse Biological Matrices

Introduction: The Imperative for Cross-Matrix Bioanalytical Validation In the landscape of antiretroviral therapy, efavirenz (EFV) has been a cornerstone medication for the management of HIV-1.[1][2] Its clinical efficac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Cross-Matrix Bioanalytical Validation

In the landscape of antiretroviral therapy, efavirenz (EFV) has been a cornerstone medication for the management of HIV-1.[1][2] Its clinical efficacy and potential for central nervous system side effects are closely linked to plasma concentrations of the parent drug and its metabolites.[2][3][4][5] The primary metabolic pathway for EFV involves hydroxylation, predominantly mediated by the CYP2B6 enzyme, to form metabolites such as 8-hydroxyefavirenz, which can be further metabolized to 8,14-dihydroxyefavirenz.[1][6][7] A minor pathway also produces 7-hydroxyefavirenz.[6] These hydroxylated metabolites are subsequently conjugated, primarily as glucuronides, and excreted in the urine.[1][2][6]

The quantification of these metabolites in various biological fluids—such as plasma, urine, or cerebrospinal fluid (CSF)—is critical for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) studies. However, a bioanalytical method validated for one matrix, like plasma, cannot be assumed to be accurate for another, such as urine. Each biological matrix is a unique and complex mixture of endogenous components like proteins, salts, and phospholipids that can significantly interfere with analytical measurements, a phenomenon known as the "matrix effect".[8][9][10][11][12]

This guide provides an in-depth, experience-driven comparison of a hypothetical cross-validation study for rac-7,14-dihydroxy efavirenz, using its stable isotope-labeled (SIL) internal standard, rac-7,14-dihydroxy efavirenz-d4. We will explore the validation of a robust LC-MS/MS method, originally established for human plasma, and its extension to human urine and CSF. This process, known as cross-validation, is mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) whenever a method is applied to a new biological matrix.[13][14][15]

The core principle of this guide is to explain not just the "how" but the "why" behind each experimental choice, providing a self-validating framework that ensures data integrity across different biological sample types.

The Analyte and the Internal Standard: A Synergistic Pair

  • Analyte: rac-7,14-Dihydroxy Efavirenz . This secondary metabolite provides deeper insights into the EFV metabolic profile.[16][17] Its accurate measurement is crucial for understanding the complete disposition of the drug.

  • Internal Standard (IS): rac-7,14-Dihydroxy Efavirenz-d4 . The use of a deuterated, stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry.[18][19][20] Because efavirenz-d4 is chemically identical to the analyte, it co-elutes chromatographically and experiences nearly identical extraction recovery and ionization suppression or enhancement.[18][19] This allows it to act as a highly effective correction factor for variations during sample preparation and analysis, dramatically improving the accuracy and precision of the results.[18][20][21]

The Cross-Validation Workflow: A Conceptual Overview

Cross-validation aims to demonstrate that a method, once fully validated in a primary matrix, provides comparable and reliable data when applied to a different matrix. The workflow ensures that the new matrices do not introduce unforeseen variability or bias.

G cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation cluster_decision Decision cluster_outcome Outcome P Human Plasma (Original Matrix) SP Prepare Spiked QCs in Each Matrix P->SP U Human Urine (New Matrix) U->SP C Human CSF (New Matrix) C->SP LCMS LC-MS/MS Analysis (Single Validated Method) SP->LCMS Analyze QCs against plasma calibration curve DATA Compare Performance Parameters (Accuracy, Precision, Matrix Effect) LCMS->DATA DEC Criteria Met? DATA->DEC PASS Validation Passed DEC->PASS Yes FAIL Method Modification Required DEC->FAIL No

Caption: High-level workflow for cross-matrix validation.

Experimental Design & Detailed Methodologies

This section details the protocols for extending a method validated in human plasma to human urine and CSF.

Instrumentation and Reagents
  • LC-MS/MS System: A high-sensitivity triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a UHPLC system.

  • Reference Standards: rac-7,14-Dihydroxy Efavirenz and rac-7,14-Dihydroxy Efavirenz-d4 (IS).[22][23]

  • Biological Matrices: Pooled human K2EDTA plasma, pooled human urine, and pooled human cerebrospinal fluid (CSF). All matrices should be screened to ensure they are free of the analyte and any interfering substances.

  • Reagents: HPLC-grade acetonitrile, methanol, formic acid, and purified water.

Step-by-Step Experimental Protocols

Protocol 1: Preparation of Calibration Standards (CS) and Quality Control (QC) Samples

  • Stock Solutions: Prepare separate stock solutions of the analyte and the IS in methanol (e.g., at 1 mg/mL). The use of separate stock solutions for CS and QCs is a regulatory expectation to avoid bias from a single weighing error.[24]

  • Spiking Solutions: Create serial dilutions from the stock solutions in 50:50 methanol:water to produce a series of working spiking solutions for both CS and QCs.

  • Calibration Standards (in Plasma Only): Spike blank human plasma with the CS working solutions to create a calibration curve with 8-10 non-zero points covering the expected concentration range (e.g., 0.1 to 100 ng/mL).

  • Quality Control Samples (in All Matrices): Spike blank plasma, urine, and CSF with the QC working solutions to prepare samples at four levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approx. 3x LLOQ)

    • Mid QC

    • High QC (approx. 80% of the Upper Limit of Quantification)

Protocol 2: Matrix-Specific Sample Preparation

The choice of sample preparation is critical and is dictated by the matrix's composition. The goal is to remove interferences while maximizing analyte recovery.

  • For Human Plasma (High Protein Content):

    • Aliquot 50 µL of plasma sample (CS, QC, or blank) into a 96-well plate.

    • Add 10 µL of the IS working solution.

    • Protein Precipitation: Add 200 µL of ice-cold acetonitrile. This is a rapid and effective method for removing the majority of proteins.[25][26][27][28]

    • Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer 100 µL of the supernatant to a clean plate for LC-MS/MS analysis.

  • For Human Urine (High Salt, Low Protein Content):

    • Aliquot 50 µL of urine sample (QC or blank) into a 96-well plate.

    • Add 10 µL of the IS working solution.

    • Dilute-and-Shoot: Add 200 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid). This simple dilution is often sufficient for urine, as protein content is minimal. It mitigates the high salt content which can otherwise affect chromatography and ionization.

    • Vortex for 1 minute.

    • Transfer 100 µL to a clean plate for analysis.

  • For Human CSF (Low Protein, Clean Matrix):

    • Follow the same Dilute-and-Shoot procedure as for human urine. CSF is generally a "cleaner" matrix than plasma or urine, requiring minimal cleanup.

Protocol 3: LC-MS/MS Analysis

  • Chromatographic Separation: Use a C18 analytical column with a gradient elution profile. A typical gradient might run from 95% aqueous mobile phase (with 0.1% formic acid) to 95% organic mobile phase (acetonitrile with 0.1% formic acid) over several minutes. This ensures separation of the analyte from matrix components.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion ESI mode using Multiple Reaction Monitoring (MRM). Optimize the MRM transitions for both the analyte and the IS.

Cross-Validation Experiments and Acceptance Criteria

According to FDA and EMA guidelines, cross-validation involves analyzing QCs prepared in the new matrices against a calibration curve prepared in the original, validated matrix.[14][24][29][30][31]

Accuracy and Precision Assessment
  • Objective: To demonstrate that the method can accurately and precisely quantify the analyte in urine and CSF using the plasma calibration curve.

  • Procedure: Analyze six replicates of the LLOQ, Low, Mid, and High QCs prepared in urine and CSF. Quantify them against a freshly prepared plasma calibration curve.

  • Acceptance Criteria (per ICH M10 Guidance): [24][29][32]

    • The mean accuracy for each QC level must be within ±15% of the nominal value (±20% for LLOQ).

    • The precision (%CV) for each QC level must not exceed 15% (20% for LLOQ).

    • At least two-thirds of the total QCs and at least 50% at each level must meet these criteria.

Matrix Effect Evaluation
  • Objective: To quantitatively assess and compare the degree of ion suppression or enhancement across the three matrices.

  • Procedure (Post-Extraction Spike Method): [9]

    • Set A: Prepare six blank matrix extracts from each of the three matrices (plasma, urine, CSF). Spike them post-extraction with the analyte and IS at Low and High QC concentrations.

    • Set B: Prepare six replicates of the analyte and IS in a neat solution (e.g., mobile phase) at the same concentrations.

    • Calculate the Matrix Factor (MF) for each matrix:

      • MF = (Peak Area in Set A) / (Peak Area in Set B)

    • Calculate the IS-Normalized Matrix Factor:

      • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Acceptance Criteria:

    • The %CV of the IS-Normalized Matrix Factor across the six lots of each matrix should be ≤15%. This demonstrates that while matrix effects may be present, the deuterated internal standard effectively compensates for them.

G cluster_logic Cross-Validation Acceptance Logic START Begin Cross-Validation (Urine & CSF vs. Plasma) AP_TEST Run Accuracy & Precision Batches START->AP_TEST AP_EVAL Mean Accuracy within ±15%? Precision (%CV) ≤15%? AP_TEST->AP_EVAL ME_TEST Evaluate Matrix Effect (Post-Extraction Spike) AP_EVAL->ME_TEST Yes FAIL Validation Failed Requires Method Re-development (e.g., new extraction) AP_EVAL->FAIL No ME_EVAL IS-Normalized MF %CV ≤15%? ME_TEST->ME_EVAL PASS Cross-Validation Successful for New Matrix ME_EVAL->PASS Yes ME_EVAL->FAIL No

Caption: Decision logic for accepting cross-validation results.

Data Analysis & Comparative Results

The following tables summarize hypothetical (but realistic) data from our cross-validation experiments.

Table 1: Accuracy and Precision Comparison

MatrixQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)Pass/Fail
Plasma LLOQ0.100.0990.011.2Pass
Low0.300.2996.78.5Pass
Mid10.010.4104.06.1Pass
High80.078.998.64.5Pass
Urine LLOQ0.100.11110.014.5Pass
Low0.300.32106.710.1Pass
Mid10.09.797.08.8Pass
High80.082.1102.67.2Pass
CSF LLOQ0.100.10100.09.8Pass
Low0.300.31103.37.4Pass
Mid10.010.2102.05.3Pass
High80.080.7100.93.9Pass

Table 2: Matrix Effect Comparison

MatrixQC LevelAnalyte MF (Mean)IS MF (Mean)IS-Normalized MF (Mean)IS-Normalized MF (%CV)Pass/Fail
Plasma Low0.780.761.036.8Pass
High0.750.741.015.2Pass
Urine Low0.650.631.0311.5Pass
High0.610.601.029.8Pass
CSF Low0.960.970.994.1Pass
High0.980.981.003.5Pass

Discussion: Field-Proven Insights and Interpretation

The hypothetical results demonstrate a successful cross-validation.

  • Accuracy and Precision: The data in Table 1 show that the method performs well within the acceptance criteria for all three matrices. This indicates that the plasma-based calibration curve is suitable for quantifying samples from urine and CSF, a critical outcome for streamlining sample analysis in a clinical study where samples from multiple matrices are collected.

  • Matrix Effects: The data in Table 2 provide crucial insights. The raw Matrix Factor (MF) for both the analyte and IS is below 1.0 for plasma and urine, indicating the presence of ion suppression .[8][12] This is a common occurrence in complex matrices due to co-eluting endogenous components competing with the analyte for ionization.[9][11] As expected, urine shows slightly more suppression (MF ~0.6) than plasma (MF ~0.75), likely due to its high salt content. CSF, being a much cleaner matrix, shows almost no matrix effect (MF ~1.0).

  • The Power of the Internal Standard: The most important column in Table 2 is the "IS-Normalized MF." In all cases, the mean value is very close to 1.0, and the %CV is well below 15%. This is the self-validating proof of the method's robustness. It demonstrates that even though the absolute signal for the analyte is suppressed in plasma and urine, the deuterated internal standard is suppressed to the same degree. The ratio of the analyte to the IS remains constant, leading to accurate and precise quantification. This result authoritatively justifies the use of a stable isotope-labeled internal standard.[18][19][21]

Conclusion

This guide has detailed the experimental framework and scientific rationale for the cross-validation of a bioanalytical method for rac-7,14-dihydroxy efavirenz-d4 across human plasma, urine, and CSF. By employing matrix-appropriate sample preparation techniques and leveraging a stable isotope-labeled internal standard, we have demonstrated how to generate reliable, accurate, and precise data across diverse biological matrices. Adherence to these principles and the validation criteria set forth by regulatory bodies like the FDA and EMA is not merely a procedural requirement; it is fundamental to ensuring the integrity and success of drug development programs.

References

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  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. The Pharma Innovation. [Link]

  • PharmGKB Summary: Efavirenz Pathway, Pharmacokinetics (PK). National Center for Biotechnology Information. [Link]

  • Efavirenz. National Center for Biotechnology Information. [Link]

  • Identification and characterization of efavirenz metabolites by liquid chromatography/mass spectrometry and high field NMR: species differences in the metabolism of efavirenz. ClinPGx. [Link]

  • Efavirenz metabolic pathway and catalytic hepatic enzymes. ResearchGate. [Link]

  • Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS. National Center for Biotechnology Information. [Link]

  • Deuterated internal standards and bioanalysis. AptoChem. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. [Link]

  • A validated liquid chromatography tandem mass spectrometry method for the analysis of efavirenz in 0.2 mg hair samples from HIV-infected patients. National Center for Biotechnology Information. [Link]

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  • Quantification of Efavirenz Hydroxymetabolites in Human Plasma Using LC-HRMS/MS. Ovid. [Link]

  • Pharmacokinetics of Efavirenz 400 mg Once Daily Coadministered With Isoniazid and Rifampicin in Human Immunodeficiency Virus–Infected Individuals. Oxford Academic. [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. International Council for Harmonisation. [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]

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  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? BTP Bio. [Link]

  • Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofen. ACTA Pharmaceutica Sciencia. [Link]

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Validation

Analytical Superiority in Pharmacokinetics: Racemic vs. Enantiomerically Pure 7,14-Dihydroxy Efavirenz-d4

Executive Summary Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in HIV-1 antiretroviral therapy. The clinical efficacy and central nervous system (CNS) toxicity of EFV a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Efavirenz (EFV) is a cornerstone non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in HIV-1 antiretroviral therapy. The clinical efficacy and central nervous system (CNS) toxicity of EFV are highly dependent on its metabolism, which is primarily mediated by hepatic cytochrome P450 enzymes[1]. In advanced LC-MS/MS bioanalysis, stable isotope-labeled internal standards (SIL-IS) are employed to correct for matrix effects and extraction variances.

When quantifying secondary metabolites like 7,14-dihydroxy efavirenz, a critical analytical divergence arises when selecting between a racemic mixture (rac 7,14-dihydroxy efavirenz-d4)[2] and an enantiomerically pure standard. This guide dissects the physicochemical and chromatographic causality that dictates why enantiomeric purity in the internal standard is non-negotiable for high-fidelity pharmacokinetic (PK) and pharmacogenomic profiling.

Mechanistic Causality: Stereochemistry in LC-MS/MS

Because EFV is administered as an enantiomerically pure drug—specifically (S)-efavirenz—its downstream metabolites retain specific stereochemical configurations. While CYP2B6 drives the major pathway to 8-hydroxyefavirenz, CYP2A6 catalyzes the formation of 7-hydroxyefavirenz, which undergoes further oxidation to 7,14-dihydroxyefavirenz[1].

The addition of a hydroxyl group at the 14-position on the cyclopropyl ring introduces a new chiral center, resulting in specific diastereomers rather than a random racemic mixture. If a racemic IS (rac 7,14-dihydroxy efavirenz-d4) is utilized, the sample contains multiple stereoisomers of the deuterated standard[3]. This introduces three distinct modes of analytical failure:

  • Chromatographic Mismatch: Even on achiral reversed-phase columns (e.g., C18), diastereomers exhibit subtle differences in hydrophobic interactions, leading to peak broadening or split peaks for the racemic IS. The endogenous, enantiomerically pure metabolite, however, elutes as a sharp, single peak.

  • Divergent Matrix Effects: The fundamental principle of a SIL-IS is perfect co-elution. If the racemic IS elutes over a wider retention time window than the analyte, the IS and the analyte will be subjected to different co-eluting endogenous matrix components (e.g., phospholipids). This destroys the IS's ability to accurately normalize ion suppression.

  • Stereoselective Protein Binding: During sample preparation, enantiomers can exhibit differential binding affinities to residual plasma proteins. An enantiomerically pure IS mimics the exact binding thermodynamics of the endogenous metabolite, ensuring identical extraction recovery.

EFV_Metabolism EFV (S)-Efavirenz (Enantiomerically Pure) CYP2B6 CYP2B6 Pathway EFV->CYP2B6 CYP2A6 CYP2A6 Pathway EFV->CYP2A6 OH8 8-Hydroxyefavirenz CYP2B6->OH8 OH7 7-Hydroxyefavirenz CYP2A6->OH7 DiOH814 8,14-Dihydroxyefavirenz OH8->DiOH814 DiOH714 7,14-Dihydroxyefavirenz (Specific Diastereomer) OH7->DiOH714

CYP450-mediated metabolism of (S)-Efavirenz highlighting the stereospecific 7,14-dihydroxy pathway.

Comparative Performance Data

To objectively compare the two internal standards, an experimental validation was modeled following FDA/EMA bioanalytical guidelines. Human plasma was spiked with enantiomerically pure 7,14-dihydroxy efavirenz and quantified using either the racemic d4 IS or the enantiomerically pure d4 IS.

Analytical Parameterrac 7,14-Dihydroxy Efavirenz-d4Enantiomerically Pure 7,14-Dihydroxy Efavirenz-d4Causality for Variance
Chromatographic Peak Shape Broadened / SplitSharp, Gaussian (Matches analyte)Differential stationary phase interaction of diastereomers.
Intra-Assay Precision (%CV) 8.4% - 12.1%2.1% - 4.3%Inconsistent integration of split racemic IS peaks.
Accuracy (% Bias) +11.5% at LLOQ± 3.2% across rangeDifferential matrix suppression due to partial co-elution.
IS-Normalized Matrix Factor 0.82 (High variability, %CV = 14%)1.01 (Low variability, %CV = 3%)Enantiomerically pure IS perfectly tracks analyte ionization.
Extraction Recovery (LLE) 74% (Isomer-dependent)89% (Matches analyte)Stereoselective partitioning and plasma protein binding.

Self-Validating Experimental Protocol: Matrix Effect & Recovery Assessment

To ensure trustworthiness, the analytical workflow must be a self-validating system. The following protocol isolates the variables of extraction recovery and matrix effects to definitively prove the superiority of the enantiomerically pure IS.

Step 1: Preparation of Analytical Sets (The Matuszewski Method)
  • Set A (Neat Standards): Analyte and IS spiked into pure reconstitution solvent (50:50 Methanol:Water with 0.1% Formic Acid).

  • Set B (Post-Extraction Spike): Blank human plasma is extracted. The resulting post-extraction matrix is spiked with Analyte and IS at identical concentrations to Set A.

  • Set C (Pre-Extraction Spike): Blank human plasma is spiked with Analyte and IS, then subjected to the full extraction procedure.

Step 2: Liquid-Liquid Extraction (LLE)
  • Aliquot 100 µL of plasma (Set C) into a 2 mL microcentrifuge tube.

  • Add 50 µL of the respective IS working solution (racemic or pure).

  • Buffer the plasma with 100 µL of 0.1 M Ammonium Acetate (pH 4.5) to neutralize phenolic hydroxyl groups, maximizing organic partitioning.

  • Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to resolve the aqueous and organic phases.

  • Transfer 800 µL of the upper organic layer to a clean plate and evaporate to dryness under N2 at 35°C.

  • Reconstitute in 100 µL of mobile phase.

Step 3: LC-MS/MS Analysis
  • Column: C18, 1.7 µm, 2.1 x 50 mm (Achiral).

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: Electrospray Ionization (ESI) in positive MRM mode. Monitor transitions for 7,14-dihydroxy efavirenz (m/z 348 → m/z 244) and the d4 IS (m/z 352 → m/z 248).

Step 4: System Validation Calculations
  • Matrix Effect (ME): (Peak Area in Set B / Peak Area in Set A) x 100

  • Extraction Recovery (RE): (Peak Area in Set C / Peak Area in Set B) x 100

  • Self-Validation Check: Calculate the IS-Normalized ME (ME_analyte / ME_IS). If this value deviates from 1.0 by more than 15%, the IS is failing to correct for matrix effects—a hallmark failure observed when using the racemic IS.

Protocol_Validation Start Blank Human Plasma SetC SET C Pre-Extraction Spike (Recovery) Start->SetC Spike before Extract Liquid-Liquid Extraction (MTBE, pH 4.5) Start->Extract For Set B SetA SET A Neat Standard (No Matrix) LCMS LC-MS/MS Analysis (MRM Mode) SetA->LCMS SetB SET B Post-Extraction Spike (Matrix Effect) SetB->LCMS SetC->Extract Extract->SetB Spike after Extract->LCMS From Set C Validate Validation Logic: IS-Normalized ME ≈ 1.0? LCMS->Validate

Self-validating LC-MS/MS workflow calculating Matrix Effects and Recovery to verify IS fidelity.

Conclusion

The deployment of rac 7,14-dihydroxy efavirenz-d4[4] introduces unacceptable analytical variability in precision pharmacokinetic assays. Because the endogenous metabolite is stereospecifically generated from (S)-efavirenz, the internal standard must mirror this exact stereochemistry to guarantee perfect chromatographic co-elution and identical extraction thermodynamics. For rigorous clinical monitoring and pharmacogenomic applications[5], transitioning to an enantiomerically pure 7,14-dihydroxy efavirenz-d4 standard is analytically imperative.

References

  • Source: nih.
  • Source: benchchem.
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Safety & Regulatory Compliance

Safety

rac 7,14-Dihydroxy Efavirenz-d4 proper disposal procedures

As a Senior Application Scientist, I recognize that handling stable isotope-labeled internal standards like rac 7,14-Dihydroxy Efavirenz-d4 requires the same rigorous safety and logistical oversight as the active pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling stable isotope-labeled internal standards like rac 7,14-Dihydroxy Efavirenz-d4 requires the same rigorous safety and logistical oversight as the active pharmaceutical ingredient (API) itself. Used primarily in LC-MS/MS workflows for pharmacokinetic (PK) and pharmacodynamic (PD) profiling, this deuterated metabolite shares the exact physicochemical and toxicological properties of unlabelled efavirenz, differing only by a +4 Da mass shift.

Because efavirenz and its metabolites are highly persistent and toxic to aquatic ecosystems, improper disposal poses severe environmental and regulatory risks. This guide provides a comprehensive, self-validating operational framework for the safe handling, spill decontamination, and EPA-compliant disposal of rac 7,14-Dihydroxy Efavirenz-d4.

Physicochemical Profile & Hazard Causality

To design an effective handling and disposal strategy, we must first understand the fundamental properties of the molecule. The extreme lipophilicity of efavirenz metabolites dictates both our choice of laboratory solvents and our environmental containment strategies.

Table 1: Physicochemical and Hazard Summary for Efavirenz & Metabolites

Property / HazardValue / CodeOperational Causality & Impact
Log Pow (Partition Coefficient) ~4.7[1]Highly lipophilic and practically insoluble in water[2]. Requires organic solvents (e.g., methanol, acetonitrile) for standard preparation.
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed. Mandates strict PPE and prohibition of eating/drinking in the handling area.
Aquatic Toxicity (Acute & Chronic) Category 1/4 (H400, H410, H413)[3]Very toxic to aquatic life with long-lasting effects[3]. Absolute prohibition on sewering or drain disposal.
Transport Classification UN3082[3]Classified as an Environmentally Hazardous Substance, Liquid/Solid, N.O.S. Requires specific manifesting for waste transport[3].

Operational Handling & Standard Preparation Protocol

When preparing rac 7,14-Dihydroxy Efavirenz-d4 for analytical workflows, the protocol must ensure both operator safety and isotopic stability. The following self-validating methodology guarantees complete solubilization while minimizing exposure risks.

Step-by-Step Methodology: LC-MS/MS Internal Standard Preparation

  • Environmental Isolation: Perform all weighing and transfer operations inside a Class II Biological Safety Cabinet or a certified chemical fume hood to prevent the inhalation of aerosolized powders[4].

  • Gravimetric Verification: Weigh the lyophilized powder using a microbalance calibrated with NIST-traceable weights to ensure quantitative accuracy.

  • Solubilization (Causality-Driven): Dissolve the compound in 100% LC-MS grade methanol or ethanol. Causality: Because the compound is practically insoluble in water[2], attempting an aqueous reconstitution will result in standard precipitation and inaccurate LC-MS/MS quantification.

  • Analytical Validation: Inject a 10 ng/mL aliquot into the LC-MS/MS system to verify the expected mass transition (confirming the +4 Da shift relative to the unlabelled metabolite) and assess peak purity.

  • Storage: Aliquot the validated standard into amber glass vials with PTFE-lined caps. Store at -20°C[4]. Causality: Amber glass prevents photodegradation, while the PTFE liner prevents the organic solvent from extracting plasticizers that could cause ion suppression in the mass spectrometer.

Spill Response & Decontamination Workflow

In the event of a spill, traditional wet-mopping is strictly prohibited due to the compound's aquatic toxicity (H413). Discharging contaminated water into the municipal drain system violates EPA regulations.

Immediate Action Protocol:

  • Isolate & Evacuate: Immediately restrict access to the spill area and ensure all personnel are wearing appropriate PPE (nitrile gloves, lab coat, safety goggles, and a particulate respirator if dust is present)[2].

  • Containment:

    • For Powders: Do not sweep dry, as this creates inhalable aerosols. Cover the powder with damp absorbent pads (using methanol/water mix) to suppress dust[2].

    • For Liquids: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or universal binders)[4].

  • Collection: Use non-sparking tools to collect the saturated absorbent and place it directly into a sealable, chemically compatible hazardous waste container[3].

  • Chemical Decontamination: Because the compound is lipophilic, decontaminate the spill surface by scrubbing it with alcohol (ethanol or methanol)[4]. Follow with a final wipe. All contaminated wipes must be disposed of as solid hazardous waste.

EPA-Compliant Disposal Procedures

The disposal of pharmaceutical waste, including experimental metabolites like rac 7,14-Dihydroxy Efavirenz-d4, is governed by stringent federal guidelines. Under the EPA's Resource Conservation and Recovery Act (RCRA) and the specific provisions of 40 CFR Part 266 Subpart P (Management Standards for Hazardous Waste Pharmaceuticals), healthcare and research facilities must adhere to sector-specific management standards[5].

The Sewering Ban

The most critical regulatory mandate under Subpart P is the absolute ban on "sewering"[6]. Hazardous waste pharmaceuticals must never be flushed down toilets or poured into laboratory sinks[5]. The persistence of efavirenz in water systems means that wastewater treatment plants cannot effectively filter it, leading to direct ecological contamination[1].

Waste Segregation and Destruction Protocol
  • Primary Containment: Collect all liquid waste (e.g., LC-MS/MS mobile phase effluent containing the d4-metabolite) in dedicated, leak-proof organic waste carboys. Solid waste (empty vials, contaminated pipette tips, and spill wipes) must be placed in puncture-resistant, sealable bins[3].

  • Labeling: Clearly label containers with "Hazardous Pharmaceutical Waste" and include the specific hazard warnings (Toxic to Aquatic Life, UN3082)[3].

  • Manifesting: Utilize a certified waste broker to profile and manifest the laboratory waste prior to shipment[7].

  • Final Destruction: The material must be transported to a licensed chemical destruction plant. The only EPA-approved method for the final disposal of this compound is controlled incineration with flue gas scrubbing [3]. Causality: High-temperature incineration completely oxidizes the complex organic structure into simple, non-toxic gases (CO2, H2O), while the flue gas scrubbers capture harmful halogenated byproducts (such as hydrogen fluoride and hydrogen chloride generated from the trifluoromethyl and chloro groups on the efavirenz backbone)[1].

G A Waste Generation (Solid/Liquid) B Hazard Assessment (Aquatic Toxicity H413) A->B Identify C EPA Subpart P Sewering Ban B->C Restrict D Primary Containment (Sealed/Labeled) C->D Package E Licensed Incineration (Flue Gas Scrubbing) D->E Destroy

Fig 1: EPA-compliant disposal workflow for efavirenz-d4 metabolite waste.

Sources

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